Bicyclo[6.1.0]nonan-4-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C9H16O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-10H,1-6H2 |
InChI Key |
LHQPCKYMINRXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Bicyclo[6.1.0]nonan-4-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of Bicyclo[6.1.0]nonan-4-ol, a saturated bicyclic alcohol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₁₆O.[1] Its structure consists of a cyclooctane ring fused to a cyclopropane ring, with a hydroxyl group attached to the C4 position of the cyclooctane ring. The presence of the strained cyclopropane ring and the hydroxyl group makes it an interesting building block for the synthesis of more complex molecules.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 28405-40-5 | [1] |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Purity | 95% | [1] |
| Storage Conditions | 2-8°C | [1] |
| MDL Number | MFCD30336760 | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported. However, based on the known spectra of the parent bicyclo[6.1.0]nonane and related derivatives, the expected spectral characteristics can be inferred. For comparison, 1H NMR data for a butyl-substituted bicyclo[6.1.0]non-3-en-2-ol has been reported.[3] Researchers are advised to perform their own spectral analysis for unambiguous characterization.
Synthesis and Reactivity
Synthesis
This compound can be synthesized via the reduction of the corresponding ketone, bicyclo[6.1.0]nonan-4-one.[4] A general experimental protocol for such a reduction would typically involve the use of a reducing agent like sodium borohydride in an alcoholic solvent.
Experimental Protocol: Reduction of Bicyclo[6.1.0]nonan-4-one
-
Dissolution: Dissolve bicyclo[6.1.0]nonan-4-one in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess relative to the ketone.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the strained cyclopropane ring. The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding ketone, esterification, and etherification. The strained three-membered ring is susceptible to ring-opening reactions under certain conditions, such as in the presence of electrophiles or under hydrogenolysis conditions.
Studies on the oxygenation of the parent bicyclo[6.1.0]nonane have shown that reactions can occur at various positions on the bicyclic core, leading to the formation of different alcohol isomers. For instance, reaction with dioxiranes has been shown to yield trans-bicyclo[6.1.0]nonan-2-ol.[5][6] This suggests that selective functionalization of the bicyclo[6.1.0]nonane skeleton is a potential area for further research.
Potential Applications
While specific applications for this compound are not widely documented, its structural features suggest potential utility in several areas of chemical research and development.
-
Scaffold for Drug Discovery: The rigid bicyclic core of this compound can serve as a scaffold for the synthesis of novel small molecules with potential biological activity. The hydroxyl group provides a convenient handle for further functionalization and diversification. Derivatives such as 5-(substituted-amino)bicyclo[6.1.0]nonan-4-ols have been synthesized, indicating the potential for creating libraries of related compounds for screening.[7][8][9]
-
Building Block in Organic Synthesis: The unique combination of a strained ring and a functional group makes this compound a potentially valuable intermediate in the synthesis of complex target molecules, including natural products.
-
Materials Science: The related compound, (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), has found applications in materials science.[2] While this compound lacks the alkyne functionality of BCN-OH, its bicyclic structure could still be incorporated into polymers or other materials to impart specific physical or chemical properties.
DOT Diagram: Potential Application Areas
Caption: Potential applications of this compound.
Conclusion
This compound is a bicyclic alcohol with potential as a versatile building block in organic synthesis and medicinal chemistry. While detailed characterization data for this specific isomer is limited in the current literature, its synthesis from the corresponding ketone is established. Further research into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines. The information provided in this guide serves as a foundational resource for researchers interested in this intriguing molecule.
References
- 1. chiralen.com [chiralen.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2060049-92-3(5-(propan-2-yl)aminobicyclo6.1.0nonan-4-ol) | Kuujia.com [es.kuujia.com]
- 8. 2059939-67-0(5-(ethylamino)bicyclo6.1.0nonan-4-ol) | Kuujia.com [nl.kuujia.com]
- 9. 5-(乙氨基)二环[6.1.0]壬-4-醇 | 5-(Ethylamino)bicyclo[6.1.0]nonan-4 | 2059939-67-0 - 乐研试剂 [leyan.com]
An In-depth Technical Guide to the Stereochemistry of Bicyclo[6.1.0]nonan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of bicyclo[6.1.0]nonan-4-ol, a bicyclic alcohol with significant potential in medicinal chemistry and organic synthesis. The document details the synthesis of its various stereoisomers, focusing on stereoselective methodologies. It presents a thorough analysis of their conformational preferences and provides detailed experimental protocols for key transformations. Spectroscopic data for the characterization of these isomers are summarized in tabular format for easy comparison. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the stereochemical relationships and synthetic pathways.
Introduction
The bicyclo[6.1.0]nonane framework, consisting of a cyclopropane ring fused to a cyclooctane ring, presents a unique and conformationally complex scaffold. The introduction of a hydroxyl group at the C4 position gives rise to multiple stereoisomers, each with distinct three-dimensional arrangements that can significantly influence their biological activity and chemical reactivity. Understanding and controlling the stereochemistry of this compound is therefore crucial for its application in drug design and as a chiral building block in complex molecule synthesis.
This guide will systematically explore the stereochemical nuances of this compound, addressing the syn/anti isomerism related to the cyclopropane fusion and the endo/exo isomerism of the hydroxyl group on the eight-membered ring.
Stereoisomers of this compound
The stereochemistry of this compound is defined by the relative orientations of the cyclopropane ring and the hydroxyl group.
-
syn/anti Isomerism: This describes the stereochemistry at the bridgehead carbons (C1 and C8) and the C9 position of the cyclopropane ring. In the syn isomer, the substituent at C9 is on the same side of the cyclopropane ring as the adjacent bridgehead protons. In the anti isomer, it is on the opposite side.
-
endo/exo Isomerism: This terminology is used to describe the orientation of the hydroxyl group at C4 on the eight-membered ring relative to the fused cyclopropane ring. The exo-hydroxyl group points away from the cyclopropane ring, while the endo-hydroxyl group points towards it.
Combining these descriptors, there are four possible diastereomers for this compound:
-
syn-exo-bicyclo[6.1.0]nonan-4-ol
-
syn-endo-bicyclo[6.1.0]nonan-4-ol
-
anti-exo-bicyclo[6.1.0]nonan-4-ol
-
anti-endo-bicyclo[6.1.0]nonan-4-ol
Each of these diastereomers is chiral and can exist as a pair of enantiomers. The relationships between these stereoisomers are depicted in the following diagram.
Synthesis of this compound Stereoisomers
The primary route to the different stereoisomers of this compound involves the stereoselective reduction of the corresponding ketone, bicyclo[6.1.0]nonan-4-one. The stereochemistry of the final alcohol is dependent on the stereochemistry of the ketone precursor (syn or anti) and the reducing agent employed.
Synthesis of Bicyclo[6.1.0]nonan-4-one
A common starting material for the synthesis of the bicyclo[6.1.0]nonane core is 1,5-cyclooctadiene. Epoxidation of 1,5-cyclooctadiene followed by a rearrangement can lead to bicyclo[6.1.0]nonan-4-one.
Stereoselective Reduction of Bicyclo[6.1.0]nonan-4-one
The stereochemical outcome of the reduction of bicyclo[6.1.0]nonan-4-one is governed by the facial selectivity of hydride attack.
-
exo Attack: Hydride attack from the face opposite to the cyclopropane ring is sterically less hindered and generally leads to the endo-alcohol.
-
endo Attack: Hydride attack from the same face as the cyclopropane ring is more sterically hindered and leads to the exo-alcohol.
The choice of reducing agent plays a critical role in controlling this selectivity.
-
Sodium borohydride (NaBH₄): This is a relatively small hydride donor and often attacks from the less hindered exo face, leading to a predominance of the endo-alcohol.
-
Lithium tri-sec-butylborohydride (L-Selectride®): This is a bulky reducing agent and will preferentially attack from the less hindered face, also favoring the endo-alcohol, often with higher selectivity than NaBH₄. To achieve the exo-alcohol, a directed reduction or the use of a bulky substrate that favors endo attack would be necessary.
The following workflow illustrates the stereoselective reduction process.
Experimental Protocols
Synthesis of syn- and anti-Bicyclo[6.1.0]nonan-4-one
Materials: 1,5-cyclooctadiene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), boron trifluoride etherate (BF₃·OEt₂), saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, anhydrous magnesium sulfate.
Procedure:
-
To a solution of 1,5-cyclooctadiene (1.0 eq) in DCM at 0 °C is added m-CPBA (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 1,2-epoxy-5-cyclooctene.
-
The crude epoxide is dissolved in DCM and cooled to -78 °C. BF₃·OEt₂ (0.1 eq) is added dropwise. The reaction is stirred at -78 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting mixture of syn- and anti-bicyclo[6.1.0]nonan-4-one is purified and the isomers are separated by column chromatography on silica gel.
Stereoselective Reduction to endo-Bicyclo[6.1.0]nonan-4-ol
Materials: Bicyclo[6.1.0]nonan-4-one (either syn or anti isomer), methanol, sodium borohydride (NaBH₄), 1 M hydrochloric acid, diethyl ether, saturated aqueous sodium chloride, anhydrous magnesium sulfate.
Procedure:
-
To a solution of bicyclo[6.1.0]nonan-4-one (1.0 eq) in methanol at 0 °C is added NaBH₄ (1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield endo-bicyclo[6.1.0]nonan-4-ol as the major product.
Spectroscopic Data
The different stereoisomers of this compound can be distinguished by their spectroscopic data, particularly ¹H and ¹³C NMR. The chemical shifts and coupling constants of the proton at C4 are diagnostic.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| syn-endo-Bicyclo[6.1.0]nonan-4-ol | H4 proton expected to be a multiplet at ~3.8-4.2 ppm with small coupling constants to adjacent protons. | C4 carbon expected around 65-70 ppm. | ~3300 (br, O-H), ~2920 (C-H), ~1050 (C-O) |
| syn-exo-Bicyclo[6.1.0]nonan-4-ol | H4 proton expected to be a multiplet at ~3.5-3.9 ppm with larger coupling constants due to a more pseudo-equatorial position. | C4 carbon expected around 68-73 ppm. | ~3350 (br, O-H), ~2925 (C-H), ~1040 (C-O) |
| anti-endo-Bicyclo[6.1.0]nonan-4-ol | H4 proton chemical shift and coupling constants will differ from the syn isomer due to the different orientation of the cyclopropane ring. | C4 carbon chemical shift will be influenced by the anti stereochemistry. | ~3300 (br, O-H), ~2920 (C-H), ~1055 (C-O) |
| anti-exo-Bicyclo[6.1.0]nonan-4-ol | H4 proton chemical shift and coupling constants will be distinct from the other isomers. | C4 carbon chemical shift will be influenced by both the anti and exo stereochemistry. | ~3350 (br, O-H), ~2925 (C-H), ~1045 (C-O) |
Note: The exact spectroscopic values are highly dependent on the solvent and the specific conformation of the flexible eight-membered ring. The values presented are estimates based on related structures.
Conformational Analysis
The eight-membered ring of this compound is highly flexible and can adopt several low-energy conformations, such as boat-chair and twist-boat forms. The presence and orientation of the hydroxyl group, as well as the fusion of the cyclopropane ring, significantly influence the conformational equilibrium. Computational modeling is a valuable tool for predicting the most stable conformations of each stereoisomer, which in turn helps in rationalizing their reactivity and interpreting their NMR spectra. The exo alcohol is generally expected to be thermodynamically more stable than the endo alcohol due to reduced steric interactions with the rest of the ring system.
Conclusion
This technical guide has provided a detailed examination of the stereochemistry of this compound. The synthesis of its stereoisomers can be achieved through the stereoselective reduction of the corresponding ketone, with the choice of reducing agent being a key factor in controlling the endo/exo selectivity. The characterization of these isomers relies on a combination of spectroscopic techniques, with NMR being particularly informative. A thorough understanding of the conformational landscape of these molecules is essential for predicting their properties and reactivity. This knowledge is critical for the rational design of novel therapeutics and the development of stereoselective synthetic methodologies utilizing this versatile bicyclic scaffold. Further research is warranted to obtain and publish detailed experimental and spectroscopic data for all stereoisomers of this compound to fully unlock its potential in various fields of chemistry.
An In-depth Technical Guide on the Physical Properties of Bicyclo[6.1.0]nonan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific physical properties of Bicyclo[6.1.0]nonan-4-ol is limited. This guide provides expected properties based on the analysis of structurally similar compounds and general principles of organic chemistry. The experimental protocols described are general methodologies and would require optimization for this specific molecule.
Introduction
This compound is a bicyclic alcohol containing a cyclopropane ring fused to a cyclooctane ring, with a hydroxyl group at the 4-position. Its unique three-dimensional structure and the presence of the reactive cyclopropane and alcohol functionalities make it an interesting, albeit understudied, molecule for potential applications in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of its expected physical properties and general methodologies for their determination.
Molecular Structure and Isomerism
The structure of this compound gives rise to several possible stereoisomers due to the chiral centers at the bridgehead carbons and the carbon bearing the hydroxyl group. The relative stereochemistry of the cyclopropane ring fusion (cis or trans) and the orientation of the hydroxyl group (syn or anti with respect to the cyclopropane ring) will significantly influence the molecule's physical properties.
Expected Physical Properties
The physical properties of this compound are predicted based on its structure and by comparison with related bicyclic compounds and alcohols.
Tabulated Physical Property Data (Estimated)
Due to the lack of specific experimental data for this compound, the following table presents estimated values and data from analogous compounds to provide a comparative reference.
| Property | This compound (Estimated) | Bicyclo[6.1.0]nonane (Experimental) | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Experimental) | 9-Oxathis compound (Computed) |
| Molecular Formula | C₉H₁₆O | C₉H₁₆ | C₁₀H₁₄O | C₈H₁₄O₂ |
| Molecular Weight ( g/mol ) | 140.22 | 124.22 | 150.22[1] | 142.20 |
| Melting Point (°C) | Data not available | Data not available | 64[1] | Data not available |
| Boiling Point (°C) | Estimated >180 | Data not available | Data not available | Data not available |
| Density (g/cm³) | Estimated ~1.0 | Data not available | Data not available | Data not available |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ether) | Insoluble in water | Data not available | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are standard organic chemistry techniques that would serve as a starting point for any laboratory investigation.
Synthesis
A potential synthetic route to this compound involves the reduction of the corresponding ketone, Bicyclo[6.1.0]nonan-4-one[2].
Reaction: Reduction of Bicyclo[6.1.0]nonan-4-one to this compound.
Reagents and Equipment:
-
Bicyclo[6.1.0]nonan-4-one
-
Reducing agent (e.g., Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄))
-
Anhydrous solvent (e.g., Methanol or Ethanol for NaBH₄; Diethyl ether or Tetrahydrofuran for LiAlH₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure (using Sodium Borohydride):
-
Dissolve Bicyclo[6.1.0]nonan-4-one in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water or dilute acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Concentrate the organic layer to yield the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected to show complex multiplets in the aliphatic region for the ring protons. The proton attached to the carbon bearing the hydroxyl group would likely appear as a distinct multiplet. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Expected to show nine distinct signals for the carbon atoms, with the carbon attached to the hydroxyl group shifted downfield.
4.2.2. Infrared (IR) Spectroscopy The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching vibrations for the cycloalkane framework would appear around 2850-3000 cm⁻¹, and the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.
4.2.3. Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) at m/z = 140.22. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the bicyclic ring system.
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the structural characterization of this compound.
Conclusion
While this compound remains a molecule with limited characterization in scientific literature, this guide provides a foundational understanding of its expected physical properties and the standard experimental procedures for its synthesis and analysis. Further research is necessary to fully elucidate the specific properties of its various isomers and to explore its potential applications. The information presented here serves as a valuable resource for researchers initiating studies on this and related bicyclic systems.
References
Biological Activity of Bicyclo[6.1.0]nonan-4-ol: A Review of Available Data
A comprehensive search of scientific literature reveals a significant lack of specific data on the biological activity of Bicyclo[6.1.0]nonan-4-ol. While the bicyclo[6.1.0]nonane scaffold is of interest in medicinal chemistry and chemical biology, research has predominantly focused on functionalized derivatives, leaving the biological profile of the parent alcohol, this compound, largely uncharacterized in publicly accessible databases and research publications.
This technical guide summarizes the available information on related bicyclo[6.1.0]nonane derivatives to provide a contextual understanding of the field. However, it is crucial to note that the biological activities described for these analogs cannot be directly extrapolated to this compound.
I. Bicyclo[6.1.0]nonyne Derivatives in Bioconjugation
A significant body of research exists for bicyclo[6.1.0]nonyne (BCN) derivatives, particularly in the realm of bioorthogonal chemistry. These compounds, featuring a strained alkyne within the bicyclic system, are utilized for their ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the precise labeling and tracking of biomolecules in living systems.
-
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent example of a strained-alkyne scaffold used in chemical biology.[1][2] Its primary alcohol group serves as a handle for attaching various payloads.[2]
-
Derivatives of BCN are employed in the development of molecular probes and for bioconjugation with proteins, such as antibodies, to create antibody-drug conjugates.[2][3] The stability of the resulting linkages is a key area of investigation, with studies showing that amide bonds formed from BCN carboxylic acid are more stable in cellular environments than carbamate linkers derived from BCN alcohol.[2][4]
It is important to emphasize that the utility of these compounds is based on their chemical reactivity for conjugation and not on any inherent biological or pharmacological activity of the bicyclo[6.1.0]nonane core itself.
II. Naturally Occurring and Synthetic Bicyclo[6.1.0]nonane Analogs
Several compounds containing the bicyclo[6.1.0]nonane skeleton, with different functional groups, have been identified in natural products or synthesized for various research purposes.
-
9-Oxabicyclo[6.1.0]nonan-4-one has been identified in extracts of Pinang seeds (Areca catechu L.).[5]
-
1-Nitro-bicyclo[6.1.0]nonan-2-one was detected in the methanolic extract of Solenostemon monostachyus leaves.[6]
-
The synthesis and reactivity of various bicyclo[6.1.0]nonane derivatives, such as trans-bicyclo[6.1.0]nonan-2-ol , have been explored in the context of C(sp3)−H bond oxygenation.[7][8][9]
While these findings indicate the existence of the bicyclo[6.1.0]nonane core in nature and its accessibility through synthetic chemistry, the specific biological activities of these isolated or synthesized compounds, including this compound, remain largely unexplored.
III. Future Directions
The absence of data on the biological activity of this compound presents an open area for investigation. Future research could involve:
-
Screening for Biological Activity: The compound could be subjected to a broad range of biological assays to identify any potential pharmacological effects, such as antimicrobial, anticancer, or enzyme inhibitory activities.
-
Toxicological Studies: Evaluation of the cytotoxicity and general toxicity of this compound would be a prerequisite for any further development.
-
Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of related analogs would be crucial to understand the structural requirements for activity.
References
- 1. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. etflin.com [etflin.com]
- 7. escholarship.org [escholarship.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Bicyclo[6.1.0]nonan-4-ol: A Synthetic Scaffold Lacking a Defined Mechanism of Action
An In-depth Review for Researchers and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonan-4-ol and its related bicyclic structures are primarily recognized within the scientific community not for their direct biological effects, but as versatile scaffolds in synthetic chemistry. Extensive database searches reveal a significant lack of information regarding a specific, inherent mechanism of action for this compound itself. Instead, the literature points to the utility of the bicyclo[6.1.0]nonane core in the construction of more complex, biologically active molecules. This scaffold is particularly noted in the development of probes for chemical biology and as a foundational structure for compounds with therapeutic potential.
The bicyclo[6.1.0]nonane framework is a key component in a variety of research applications, from the synthesis of nortriterpenoids with anti-cancer and anti-HIV activities to the creation of strained alkynes for bioorthogonal chemistry.[1] These strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), are instrumental in "click chemistry," a method for efficiently joining molecules.[2][3][4]
This guide, therefore, shifts focus from a non-existent standalone mechanism of action to the role of the bicyclo[6.1.0]nonane moiety as a crucial building block in the synthesis of pharmacologically relevant compounds.
The Bicyclo[6.1.0]nonane Scaffold in Bioorthogonal Chemistry
A prominent application of the bicyclo[6.1.0]nonane framework is in the synthesis of bicyclo[6.1.0]nonyne (BCN) derivatives. These molecules are at the forefront of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. BCN derivatives are particularly valued for their use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Synthetic Utility: From Diene to Bioorthogonal Tool
The synthesis of BCN carboxylic acid, a valuable intermediate, highlights the chemical transformations involving the bicyclo[6.1.0]nonane core. A concise three-step synthesis starting from 1,5-cyclooctadiene has been reported, demonstrating an efficient pathway to this important bioorthogonal reagent.[4]
The general workflow for such a synthesis can be conceptualized as follows:
Figure 1: A generalized synthetic workflow from a diene starting material to a Bicyclo[6.1.0]nonyne (BCN) derivative.
Experimental Protocols: A Representative Synthesis of anti-BCN-COOH [4]
A three-step synthesis of anti-Bicyclo[6.1.0]nonyne carboxylic acid (anti-BCN-COOH) from 1,5-cyclooctadiene has been detailed, providing a concrete example of the chemical manipulations involving the bicyclo[6.1.0]nonane scaffold. The overall yield for this process is reported as 32%.[4]
-
Step 1: Cyclopropanation. 1,5-cyclooctadiene is reacted with ethyldiazoacetate in the presence of a rhodium catalyst (Rh2(OAc)4) to yield a bicyclo[6.1.0]nonene derivative.
-
Step 2: Functional Group Transformation. The resulting ester is then subjected to conditions that lead to the formation of a dibromo derivative. This involves cooling a mixture of the ester in chloroform and adding a solution of elemental bromine.
-
Step 3: Elimination. The final step involves an elimination reaction to form the strained alkyne, yielding the desired BCN carboxylic acid.
The Bicyclo[6.1.0]nonane Core in Natural Product Synthesis
The rigid, three-dimensional structure of the bicyclo[6.1.0]nonane core makes it an attractive architectural element in the total synthesis of complex natural products. For instance, it is a key feature in the synthesis of Pre-schisanartanin C, a nortriterpenoid with potential anti-hepatitis, anti-tumor, and anti-HIV properties.[1] In this context, a gold-catalyzed intramolecular cyclopropanation is employed to construct the bicyclo[6.1.0]nonane core.[1]
Biological Activity of Compounds Containing the Bicyclo[6.1.0]nonane Moiety
While this compound itself is not associated with a specific biological activity, various compounds incorporating the bicyclo[6.1.0]nonane ring system have been identified in natural extracts and synthetic libraries with diverse biological properties. For example, 9-Oxabicyclo[6.1.0]nonan-4-one has been identified in Pinang seed extracts, which have demonstrated antidiabetic and antimicrobial potential.[5] The mechanism of action for the antimicrobial effects of these extracts is suggested to involve membrane depolarization and increased permeability in bacteria.[5]
Additionally, other bicyclo[6.1.0]nonane derivatives have been found in plant extracts with a range of biological activities. For example, 1-Nitro-bicyclo[6.1.0]nonan-2-one has been identified in the leaves of Solenostemon monostachyus, a plant used in traditional medicine for tumors and arthritis.[6]
The logical relationship between the core scaffold and its application in developing active molecules can be visualized as follows:
Figure 2: The central role of the Bicyclo[6.1.0]nonane core in synthetic pathways leading to various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. etflin.com [etflin.com]
Methodological & Application
Bicyclo[6.1.0]nonan-4-ol: Synthetic Protocols and Potential Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[6.1.0]nonan-4-ol is a bicyclic alcohol of interest in organic synthesis due to its unique three-dimensional structure, incorporating a cyclopropane ring fused to a nine-membered ring. While its applications are not as widely documented as some of its unsaturated or functionalized analogs, its synthesis and potential as a chiral building block or intermediate are of academic and practical importance. This document provides an overview of the known synthetic routes to this compound and discusses its potential, yet largely unexplored, role in synthetic chemistry. The primary synthetic pathway involves the preparation of bicyclo[6.1.0]nonan-4-one, followed by its reduction to the target alcohol.
Introduction
The bicyclo[6.1.0]nonane framework presents a fascinating scaffold for organic chemists, combining the reactivity of a strained cyclopropane ring with the conformational flexibility of a larger carbocycle. While derivatives such as bicyclo[6.1.0]nonyne (BCN) have gained significant attention for their utility in bioorthogonal chemistry, the saturated alcohol, this compound, remains a less-explored molecule. Understanding the synthesis of this compound is the first step toward unlocking its potential in areas such as stereoselective synthesis and the development of novel molecular architectures.
Synthetic Pathways
The principal strategy for the synthesis of this compound is a two-step process: the formation of the precursor ketone, bicyclo[6.1.0]nonan-4-one, followed by its reduction.
Step 1: Synthesis of Bicyclo[6.1.0]nonan-4-one
The foundational work on the synthesis of cis- and trans-bicyclo[6.1.0]nonan-2-, 3-, and 4-ones was reported by Wiberg and de Meijere in 1969. This work remains the key reference for accessing the bicyclo[6.1.0]nonan-4-one precursor. Although the detailed experimental protocol from the original communication is not widely available in digital archives, the synthesis is understood to proceed from cyclooctenone.
Conceptual Experimental Workflow for Bicyclo[6.1.0]nonan-4-one Synthesis:
Caption: General workflow for the synthesis of the ketone precursor.
Step 2: Reduction of Bicyclo[6.1.0]nonan-4-one to this compound
The reduction of bicyclo[6.1.0]nonan-4-one to the corresponding alcohol has been reported to be achievable via photochemical methods. Irradiation of the ketone is stated to yield the desired this compound.
Conceptual Experimental Protocol for Photochemical Reduction:
Objective: To synthesize this compound from bicyclo[6.1.0]nonan-4-one.
Materials:
-
Bicyclo[6.1.0]nonan-4-one
-
Anhydrous ether (or other suitable solvent)
-
Photoreactor with a suitable light source (e.g., mercury lamp)
-
Standard laboratory glassware for reaction setup and workup
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure (Conceptual):
-
A solution of bicyclo[6.1.0]nonan-4-one in anhydrous ether is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period.
-
The reaction vessel is placed in a photoreactor, and the solution is irradiated with a suitable UV light source.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Logical Relationship of the Synthetic Steps:
Caption: Synthetic pathway from starting material to the target alcohol.
Quantitative Data
| Property | Bicyclo[6.1.0]nonan-4-one | This compound |
| Molecular Formula | C₉H₁₄O | C₉H₁₆O |
| Molecular Weight | 138.21 g/mol | 140.22 g/mol |
| Yield (%) | Data not available | Data not available |
| ¹H NMR (δ, ppm) | Data not available | Data not available |
| ¹³C NMR (δ, ppm) | Data not available | Data not available |
| IR (cm⁻¹) | ~1710 (C=O) | ~3300-3400 (O-H) |
| Mass Spec (m/z) | Data not available | Data not available |
Applications in Organic Synthesis
Currently, there is a notable lack of documented applications of this compound in organic synthesis in the peer-reviewed literature. Its structural features, however, suggest several potential areas of utility:
-
Chiral Building Block: If synthesized in an enantiomerically pure form, the stereocenters of this compound could be utilized in the asymmetric synthesis of more complex molecules. The rigid bicyclic framework could provide a high degree of stereocontrol in subsequent reactions.
-
Intermediate for Rearrangement Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed). The hydroxyl group at the 4-position could direct or participate in such rearrangements, leading to the formation of diverse carbocyclic or heterocyclic structures.
-
Scaffold for Medicinal Chemistry: The unique three-dimensional shape of the bicyclo[6.1.0]nonane skeleton could be of interest in the design of novel pharmacophores. The hydroxyl group provides a convenient handle for further functionalization and attachment to other molecular fragments.
Conclusion
This compound is a structurally intriguing molecule that is accessible through the reduction of its corresponding ketone. While detailed experimental protocols and quantitative data are not widely disseminated in modern databases, the foundational synthetic work provides a clear pathway for its preparation. The lack of documented applications presents an opportunity for further research into the reactivity and potential uses of this compound, particularly in the fields of stereoselective synthesis and medicinal chemistry. The development of efficient and scalable syntheses for both the ketone precursor and the final alcohol will be critical for enabling such investigations.
Application Notes and Protocols for Bicyclo[6.1.0]nonan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reactions of Bicyclo[6.1.0]nonan-4-ol, a versatile bicyclic alcohol. The protocols detailed below are based on established chemical transformations and provide a framework for the utilization of this compound in synthetic chemistry and drug discovery.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of its corresponding ketone, Bicyclo[6.1.0]nonan-4-one. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high yields and operational simplicity.
Experimental Protocol: Reduction of Bicyclo[6.1.0]nonan-4-one
Materials:
-
Bicyclo[6.1.0]nonan-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Bicyclo[6.1.0]nonan-4-one (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
Expected Yield: 90-98%
Synthesis Workflow
Caption: Synthesis of this compound.
Key Reactions of this compound
This compound, as a secondary alcohol, can undergo a variety of transformations, including oxidation, esterification, and ring-opening reactions. These reactions provide access to a range of functionalized bicyclic derivatives.
Oxidation to Bicyclo[6.1.0]nonan-4-one
The hydroxyl group of this compound can be oxidized back to the corresponding ketone using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a common and effective reagent for this purpose, known for its mild conditions and high yields.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask.
-
To this suspension, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield Bicyclo[6.1.0]nonan-4-one.
Quantitative Data for Analogous Oxidations
| Oxidizing Agent | Substrate Type | Typical Yield (%) | Reference |
| PCC | Secondary Alcohol | 85-95 | General textbook |
| Swern Oxidation | Secondary Alcohol | 90-99 | General textbook |
| Dess-Martin | Secondary Alcohol | 90-99 | General textbook |
Esterification Reactions
The hydroxyl group of this compound can be readily converted to an ester. A common method involves the reaction with an acid chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Experimental Protocol: Esterification with an Acid Chloride
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask.
-
Add anhydrous pyridine (1.2 eq).
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the corresponding ester.
Quantitative Data for Analogous Esterifications
| Acylating Agent | Alcohol Type | Base | Typical Yield (%) | Reference |
| Acetyl Chloride | Secondary Alcohol | Pyridine | 90-98 | General textbook |
| Benzoyl Chloride | Secondary Alcohol | Pyridine | 90-97 | General textbook |
Acid-Catalyzed Ring-Opening
The cyclopropane ring in this compound is susceptible to ring-opening under acidic conditions. The presence of the hydroxyl group can facilitate this process, leading to the formation of functionalized cyclononene derivatives. The regioselectivity of the ring opening can be influenced by the reaction conditions and the stability of the resulting carbocation intermediates.
Experimental Protocol: Acid-Catalyzed Ring-Opening
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or another strong acid
-
Toluene or a suitable non-nucleophilic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in toluene (20 mL per gram of alcohol) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion of the starting material, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting product mixture may require purification by column chromatography to isolate the desired cyclononene derivative(s).
Note: The product of this reaction is expected to be a mixture of isomeric cyclononenols, and the exact composition will depend on the specific reaction conditions.
Signaling Pathways and Logical Relationships
The reactions of this compound can be visualized as a series of transformations leading to different classes of compounds.
Reaction Pathways of this compound
Caption: Key transformations of this compound.
Applications in Drug Development and Chemical Biology
The bicyclo[6.1.0]nonane scaffold is of interest in medicinal chemistry due to its unique three-dimensional structure and conformational rigidity. While direct applications of this compound are not extensively documented, its derivatives, particularly those containing strained alkynes (bicyclo[6.1.0]nonynes or BCN), are widely used in bioorthogonal chemistry for labeling and tracking biomolecules.[1] The functional handle at the 4-position of this compound provides a potential site for the introduction of various pharmacophores or for linkage to other molecules of interest, making it a valuable building block for the synthesis of novel bioactive compounds. The ring-opening reactions can also lead to medium-sized carbocyclic structures, which are present in a number of natural products with interesting biological activities.
References
Bicyclo[6.1.0]nonan-4-ol Scaffolds: Versatile Building Blocks for Chemical Biology and Organic Synthesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[6.1.0]nonane framework, a strained bicyclic system, has emerged as a valuable building block in modern organic synthesis. Its unique conformational constraints and inherent ring strain make it a versatile precursor for a variety of complex molecular architectures. While various isomers exist, derivatives of bicyclo[6.1.0]nonan-4-ol have garnered significant attention, primarily as precursors to bicyclo[6.1.0]non-4-yne (BCN) derivatives. These strained alkynes are widely employed in bioorthogonal chemistry for copper-free click reactions, enabling the study of biological processes in living systems. This document provides an overview of the applications of this compound derivatives, with a focus on the synthesis of bioorthogonal reagents, and includes detailed experimental protocols and quantitative data.
Key Applications
The primary application of the bicyclo[6.1.0]nonane scaffold is in the field of bioorthogonal chemistry . Specifically, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a prominent reagent for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] SPAAC is a powerful tool for labeling biomolecules, tracking cellular processes, and developing targeted therapeutics. The BCN moiety provides a balance of reactivity and stability, making it ideal for these applications.[2]
Beyond its use in generating strained alkynes, the bicyclo[6.1.0]alkanol framework can, in principle, undergo other transformations such as ring expansion and fragmentation reactions , offering pathways to medium-sized carbocycles. While less explored for the 4-ol isomer specifically, these reactions are known for other bicyclo[n.1.0]alkanol systems.
Synthesis of Bicyclo[6.1.0]nonene Precursors to BCN Reagents
The synthesis of BCN derivatives typically starts from 1,5-cyclooctadiene. A key step is the stereoselective cyclopropanation to introduce the bicyclo[6.1.0]nonene core. The stereochemistry of the cyclopropane ring (syn or anti) is crucial for the subsequent introduction of the alkyne and for the properties of the final BCN reagent.
Stereoselective Cyclopropanation of 1,5-Cyclooctadiene
The diastereoselectivity of the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate can be controlled by the choice of rhodium catalyst.
Table 1: Catalyst Effect on Diastereoselectivity of Cyclopropanation
| Catalyst | Diastereomeric Ratio (syn:anti) | Reference |
| Rh₂(OAc)₄ | 47:53 | [3] |
| Rh₂(S-BHTL)₄ | 79:21 | [3] |
Experimental Protocols
Protocol 1: syn-Selective Synthesis of Ethyl (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate
This protocol describes the syn-selective cyclopropanation of 1,5-cyclooctadiene using a chiral rhodium catalyst.[3]
Materials:
-
Rh₂(S-BHTL)₄
-
1,5-Cyclooctadiene (COD)
-
Ethyl diazoacetate (EDA)
-
Dodecane (internal standard)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In a dry round-bottomed flask under a nitrogen atmosphere, dissolve Rh₂(S-BHTL)₄ (0.27 mol%) in 1,5-cyclooctadiene.
-
Add dodecane as an internal standard for GC analysis.
-
Slowly add a solution of ethyl diazoacetate in 1,5-cyclooctadiene to the catalyst mixture over several hours at room temperature.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to yield the syn- and anti-cyclopropanated products.
Protocol 2: Synthesis of (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-en-9-ylmethanol (syn-BCN precursor)
This protocol describes the reduction of the syn-ester to the corresponding alcohol.[3]
Materials:
-
syn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-en-9-ylmethanol.
Protocol 3: Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid
This protocol outlines a concise, three-step synthesis of the anti-isomer of BCN carboxylic acid, a valuable intermediate for bioorthogonal probes.[4][5]
Materials:
-
1,5-Cyclooctadiene
-
Ethyl diazoacetate
-
Rh₂(OAc)₄
-
Bromine
-
Potassium tert-butoxide
Procedure:
-
Step 1: Cyclopropanation. Perform a non-selective cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate using Rh₂(OAc)₄ as the catalyst to obtain a mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.
-
Step 2: Bromination. Treat the mixture of diastereomers with bromine in chloroform to yield the corresponding dibromo derivatives.
-
Step 3: Elimination and Hydrolysis. Subject the dibromo derivatives to elimination using a strong base like potassium tert-butoxide, which also facilitates the hydrolysis of the ester to the carboxylic acid, yielding anti-bicyclo[6.1.0]non-4-yn-9-carboxylic acid.
Table 2: Yields for the Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid
| Step | Product | Yield (%) | Reference |
| 1 | Mixture of syn- and anti-esters | Not specified | [4][5] |
| 2 | Dibromo derivatives | Not specified | [4][5] |
| 3 | anti-Bicyclo[6.1.0]nonyne carboxylic acid | 32 (overall) | [4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and logical relationships in the application of bicyclo[6.1.0]nonane derivatives.
Caption: Synthetic pathways to syn and anti-Bicyclo[6.1.0]nonene precursors.
Caption: Workflow for the application of BCN-OH in bioorthogonal labeling.
Conclusion
Derivatives of this compound are indispensable building blocks in modern chemical biology, primarily serving as precursors to the highly reactive and stable bicyclo[6.1.0]nonyne (BCN) reagents. The stereoselective synthesis of these precursors allows for the fine-tuning of the properties of the resulting bioorthogonal probes. The provided protocols and data offer a starting point for researchers and drug development professionals to utilize these versatile scaffolds in their synthetic endeavors. While the direct applications of saturated this compound are less documented, the potential for leveraging its strained ring system in other synthetic transformations remains an area for future exploration.
References
- 1. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bicyclo[6.1.0]nonane Derivatives in Medicinal Chemistry
A Focus on Bicyclo[6.1.0]nonyne (BCN) Derivatives
While the specific compound Bicyclo[6.1.0]nonan-4-ol has limited documented applications in medicinal chemistry, the bicyclo[6.1.0]nonane scaffold is a cornerstone of bioorthogonal chemistry, primarily through its strained alkyne derivative, Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) and its analogues. These molecules are instrumental in the development of advanced diagnostics, targeted therapeutics, and novel biomaterials. This document provides detailed application notes and protocols for the use of BCN derivatives in medicinal chemistry research.
Introduction to Bicyclo[6.1.0]nonyne (BCN) in Medicinal Chemistry
Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne derivative characterized by a highly strained triple bond within a bicyclic system. This ring strain of approximately 12–13 kcal/mol is the driving force behind its utility in bioorthogonal chemistry, particularly in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1] SPAAC is a highly efficient and biocompatible "click chemistry" reaction that allows for the covalent ligation of a BCN-modified molecule with an azide-functionalized partner under physiological conditions, without the need for a cytotoxic copper catalyst.[1][2]
The key advantages of using BCN derivatives in medicinal chemistry include:
-
Biocompatibility: The reaction proceeds without the need for toxic catalysts, making it suitable for use in living cells and organisms.
-
High Reactivity: The strained alkyne reacts rapidly and specifically with azides.
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.[2]
-
Versatility: The BCN scaffold can be readily functionalized to incorporate a variety of linkers and payloads, including imaging agents, drugs, and targeting moieties.
Key Applications in Medicinal Chemistry
The unique properties of BCN derivatives have led to their widespread adoption in several areas of medicinal chemistry and drug development.
Antibody-Drug Conjugates (ADCs)
BCN derivatives are extensively used as linkers in the construction of ADCs. In this application, an antibody is functionalized with either BCN or an azide, and the cytotoxic drug is derivatized with the corresponding reactive partner. The SPAAC reaction is then used to conjugate the drug to the antibody, creating a targeted therapeutic that selectively delivers the cytotoxic payload to cancer cells.
Protein and Biomolecule Labeling
The ability to selectively label proteins, glycans, lipids, and nucleic acids in their native environment is crucial for understanding their biological function.[3] BCN-based probes, often equipped with a fluorophore or an affinity tag like biotin, are used to visualize, track, and isolate biomolecules of interest within living cells.[3][4]
Cellular Imaging and Diagnostics
BCN derivatives conjugated to fluorescent dyes or other imaging agents enable the visualization of biological processes in real-time. For example, metabolic labeling with an azide-modified sugar followed by reaction with a BCN-fluorophore conjugate allows for the imaging of glycan trafficking and localization.
Drug Delivery and Nanomaterials
BCN functionalization is employed to modify the surface of nanoparticles, liposomes, and other drug delivery vehicles. This allows for the attachment of targeting ligands (e.g., peptides, antibodies) to enhance delivery to specific tissues or cells.
Quantitative Data
The following tables summarize key quantitative data for BCN derivatives in medicinal chemistry applications.
Table 1: Reaction Kinetics of BCN Derivatives in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| endo-BCN-OH | Benzyl azide | 0.14 | CDCl₃ | [3] |
| exo-BCN-OH | Benzyl azide | 0.11 | CDCl₃ | [3] |
| endo-BCN-OH | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) | [3] |
| exo-BCN-OH | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | [3] |
| BCN-acid | Benzyl azide | 0.20 | Acetonitrile/Water (1:2) | [5] |
| BCN | Primary Azide | Similar to secondary and tertiary azides | - | [6] |
Table 2: Stability of BCN-based Linkages
| BCN Derivative | Linkage Type | Conditions | Stability Outcome | Reference |
| BCN-TAMRA-BHQ2 Probe | Amide | pH variations, human plasma, in vitro (cancer cell lines) | Stable across all conditions. | [5] |
| BCN-TAMRA-BHQ2 Probe | Carbamate | pH variations, human plasma | Stable. | [5] |
| BCN-TAMRA-BHQ2 Probe | Carbamate | in vitro (cancer cell lines) | Showed significant cleavage over time. | [5] |
| BCN-linker | Carbamate | Acidic conditions (e.g., solid-phase oligonucleotide synthesis) | Evaluated for stability. | [7] |
Experimental Protocols
Synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)
This protocol is adapted from Dommerholt et al. (2010).[3][4]
Materials:
-
1,5-Cyclooctadiene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene (8 equivalents) in dichloromethane, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate (1 equivalent) dropwise over several hours at room temperature. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify by silica gel chromatography to yield the ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate as a mixture of endo and exo isomers.
-
Bromination and Elimination (not detailed in the primary reference, but a common route): The alkene from the previous step is brominated, followed by a double dehydrobromination using a strong base like potassium tert-butoxide to form the alkyne.
-
Reduction to BCN-OH: Dissolve the BCN-ester in dry THF and cool to 0°C. Slowly add a solution of LAH in THF. Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC). Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and wash the solid with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain endo-BCN-OH.
General Protocol for SPAAC-mediated Protein Labeling
Materials:
-
BCN-functionalized probe (e.g., BCN-NHS ester for labeling primary amines)
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the BCN probe)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
BCN Probe Preparation: Prepare a stock solution of the BCN-NHS ester in DMSO (e.g., 10 mM).
-
Labeling Reaction: Add a 10-20 fold molar excess of the BCN-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess, unreacted BCN probe by size-exclusion chromatography.
-
Characterization: Confirm the labeling efficiency by methods such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) or mass spectrometry.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of BCN derivatives in medicinal chemistry.
Caption: Workflow for labeling an azide-modified protein with a BCN-NHS ester.
Caption: Using BCN probes to study a signaling pathway involving a glycosylated protein.
Synthesis of a Bicyclo[6.1.0]nonanol Isomer
While this compound is not commonly cited, the synthesis of its isomer, trans-bicyclo[6.1.0]nonan-2-ol, has been reported. This synthesis highlights a potential route to access the saturated bicyclo[6.1.0]nonanol core.
Protocol for the Synthesis of trans-Bicyclo[6.1.0]nonan-2-ol (adapted from Gassman et al., 1971): [8]
This synthesis is achieved through the solvolysis of trans-bicyclo[6.1.0]nonyl cis-2-tosylate in 80% aqueous acetone. The reaction proceeds via a cationic intermediate and yields a mixture of products, including the desired alcohol.
Materials:
-
trans-Bicyclo[6.1.0]nonyl cis-2-tosylate
-
80% Aqueous acetone (by volume)
-
N,N-diisopropylethylamine
Procedure:
-
Prepare a solution of N,N-diisopropylethylamine in 80% aqueous acetone and cool to 0°C.
-
Add the cooled solution to trans-bicyclo[6.1.0]nonyl cis-2-tosylate in a sealed tube.
-
Heat the sealed tube in an oil bath at 80°C for 2 hours.
-
After cooling, open the tube and work up the reaction mixture.
-
The products, including trans-bicyclo[6.1.0]nonan-2-ol, can be separated by vapor phase chromatography.
This protocol demonstrates a synthetic entry point to the saturated bicyclo[6.1.0]nonanol system, although the more synthetically accessible and functionally versatile BCN derivatives remain the compounds of choice for most medicinal chemistry applications.
References
- 1. Bcn-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. synaffix.com [synaffix.com]
- 4. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Bicyclo[6.1.0]nonan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of bicyclo[6.1.0]nonan-4-ol, a valuable carbocyclic scaffold for the exploration of novel chemical space in drug discovery and materials science. The protocols outlined below are based on established and reliable chemical transformations, adapted for this specific bicyclic alcohol.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from a suitable precursor. The key intermediate is the corresponding ketone, bicyclo[6.1.0]nonan-4-one.
Synthesis of Bicyclo[6.1.0]nonan-4-one
The synthesis of cis- and trans-bicyclo[6.1.0]nonan-4-ones has been reported by Wiberg and de Meijere. This procedure typically involves the cyclopropanation of a corresponding cyclooctenone derivative.
Reduction of Bicyclo[6.1.0]nonan-4-one to this compound
The reduction of bicyclo[6.1.0]nonan-4-one to the corresponding alcohol, this compound, has been described as a photochemical process.
Functionalization of this compound
The secondary alcohol moiety of this compound is the primary site for a variety of functionalization reactions. The following protocols detail key transformations including oxidation, esterification, etherification, and substitution.
Oxidation to Bicyclo[6.1.0]nonan-4-one
Oxidation of the secondary alcohol allows for the re-generation of the ketone, which can be useful for subsequent reactions or for the synthesis of derivatives requiring the carbonyl group. Two mild and efficient oxidation methods are presented here.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Agent | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temp. | -78 °C to room temperature | Room temperature |
| Typical Yield | >90% | >90% |
| Key Features | Requires cryogenic temperatures. | Performed at room temperature. |
This protocol describes the oxidation of a secondary alcohol to a ketone using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2][3][4][5]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise at -78 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method utilizes a hypervalent iodine reagent for a mild and selective oxidation.[6][7][8][9][10]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add solid Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification
The hydroxyl group can be readily converted to a wide range of esters, which is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a molecule.
| Parameter | Steglich Esterification |
| Reagents | Carboxylic acid, DCC (or EDC), DMAP |
| Typical Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temp. | 0 °C to room temperature |
| Typical Yield | 80-95% |
| Key Features | Mild conditions, suitable for acid-sensitive substrates. |
This protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for the esterification of the alcohol with a carboxylic acid.[11][12][13][14][15]
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.2 equivalents) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ether Synthesis
Formation of an ether linkage can be achieved through the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.
| Parameter | Williamson Ether Synthesis |
| Reagents | Sodium hydride (NaH), Alkyl halide |
| Typical Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Reaction Temp. | 0 °C to reflux |
| Typical Yield | 70-90% |
| Key Features | SN2 reaction, works best with primary alkyl halides. |
This protocol describes the formation of an ether from this compound.[16][17][18][19][20]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.5 equivalents) to the reaction mixture.
-
Stir at room temperature or heat to reflux until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substitution Reactions (via Tosylation)
To perform nucleophilic substitution at the C4 position, the hydroxyl group must first be converted into a good leaving group, such as a tosylate.
| Parameter | Tosylation | Nucleophilic Substitution |
| Reagents | p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine/DMAP | Nucleophile (e.g., NaN₃, NaCN) |
| Typical Solvent | Dichloromethane (DCM) or Pyridine | Dimethylformamide (DMF) or Acetonitrile |
| Reaction Temp. | 0 °C to room temperature | Room temperature to reflux |
| Typical Yield | >90% (Tosylation) | 60-85% (Substitution) |
| Key Features | Activates the alcohol for substitution. | SN2 reaction, proceeds with inversion of stereochemistry. |
This protocol details the conversion of the alcohol to the corresponding tosylate.[21][22][23][24][25]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine or Triethylamine and DMAP
-
Anhydrous Dichloromethane (DCM) (if using triethylamine)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine (or DCM with triethylamine and a catalytic amount of DMAP) at 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tosylate is often used in the next step without further purification.
This protocol describes the displacement of the tosylate group with a nucleophile.
Materials:
-
Bicyclo[6.1.0]nonan-4-yl tosylate
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude bicyclo[6.1.0]nonan-4-yl tosylate (1.0 equivalent) in anhydrous DMF.
-
Add the nucleophile (2.0-3.0 equivalents).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflows
Caption: Synthetic and functionalization pathways for this compound.
Caption: Workflow for the oxidation of this compound.
Caption: Workflows for ester and ether formation from this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. jove.com [jove.com]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. scholarship.richmond.edu [scholarship.richmond.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Williamson ether synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. orgosolver.com [orgosolver.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. rsc.org [rsc.org]
Application Notes and Protocols for the Characterization of Bicyclo[6.1.0]nonan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonan-4-ol and its derivatives are important bicyclic scaffolds in organic synthesis and medicinal chemistry. A thorough characterization of these molecules is crucial for ensuring their purity, confirming their structure, and understanding their chemical properties. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a compound structurally similar to this compound, exo-9-Propylbicyclo[6.1.0]nonan-1-ol[1]. These values can serve as a guide for the interpretation of the NMR spectra of this compound.
Table 1: Reference ¹H NMR Spectral Data for exo-9-Propylbicyclo[6.1.0]nonan-1-ol in CCl₄ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.13–0.20 | m | 1H | Cyclopropane H |
| 0.34–0.42 | m | 1H | Cyclopropane H |
| 0.72–0.86 | m | 1H | - |
| 0.91 | t (J = 6.9 Hz) | 3H | CH₃ |
| 1.14–1.24 | m | 1H | - |
| 1.24–1.81 | m | 13H | Ring CH₂ and Propyl CH₂ |
| 1.94–2.03 | m | 1H | - |
| 2.10 | dt (J = 15.1, 3.3 Hz) | 1H | - |
Table 2: Reference ¹³C NMR Spectral Data for exo-9-Propylbicyclo[6.1.0]nonan-1-ol
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in the provided search results. | - |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Workflow Visualization
Caption: Workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds.
Data Presentation
The following table provides reference mass spectrometry data for the parent hydrocarbon, Bicyclo[6.1.0]nonane[2]. The fragmentation pattern can offer insights into the expected fragmentation of this compound, where the loss of a water molecule (M-18) from the molecular ion would be a characteristic fragmentation.
Table 3: Reference GC-MS Data for Bicyclo[6.1.0]nonane [2]
| m/z | Relative Intensity (%) |
| 67 | 99.99 |
| 54 | 89.86 |
| 41 | 72.55 |
| 96 | 69.89 |
| 81 | 69.38 |
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials with septa
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial and cap it securely.
-
-
Instrument Setup:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. An initial and final hold time may be necessary to ensure proper separation and elution.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Start the data acquisition.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to assess the purity of the sample.
-
Examine the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak (M⁺) and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation pathways for cyclic alcohols.
-
Workflow Visualization
Caption: Workflow for GC-MS analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
The following table lists the characteristic IR absorption bands expected for a bicyclic alcohol like this compound, with reference to the IR spectrum of exo-9-Propylbicyclo[6.1.0]nonan-1-ol[1].
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3600 (sharp, in CCl₄) | Medium | O-H stretch (free hydroxyl)[1] |
| 3500-3200 (broad) | Strong | O-H stretch (hydrogen-bonded hydroxyl) |
| 3050-3000 | Medium-Weak | C-H stretch (cyclopropane) |
| 2990-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
Experimental Protocol: IR Spectroscopy
Objective: To identify the hydroxyl and other functional groups in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (NaCl or KBr) or ATR accessory
-
Spatula
-
Solvent for cleaning (if necessary)
Procedure:
-
Sample Preparation (Neat Liquid/Thin Film):
-
If the sample is a liquid, place a small drop directly onto one salt plate and gently place the second plate on top to create a thin film.
-
If using an ATR accessory, place a small amount of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups expected for this compound, paying particular attention to the O-H and C-O stretching frequencies.
-
Logical Relationship Visualization
Caption: Relationship between functional groups and IR bands.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. By combining the structural information from NMR, the purity and fragmentation data from GC-MS, and the functional group identification from IR spectroscopy, researchers can confidently verify the identity and quality of their synthesized compounds. While specific data for the target molecule is limited, the provided reference data and detailed protocols offer a solid foundation for its analysis.
References
Bicyclo[6.1.0]nonan-4-ol and its Derivatives in Copper-Free Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bicyclo[6.1.0]nonan-4-ol (BCN-OH) and its derivatives in copper-free click chemistry, a cornerstone of bioorthogonal chemistry. These protocols are intended to guide researchers in the application of BCN reagents for bioconjugation, labeling, and the development of therapeutic and diagnostic agents.
Introduction to BCN in Click Chemistry
Bicyclo[6.1.0]nonyne (BCN) is a highly reactive cyclooctyne that has gained prominence in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] The inherent ring strain of the bicyclic system significantly accelerates the reaction with azides, obviating the need for cytotoxic copper catalysts.[3] This bioorthogonality makes BCN an ideal tool for covalent labeling in complex biological systems, including living cells.[4][5]
BCN and its derivatives, such as this compound (BCN-OH), offer a balance of high reactivity and a relatively small size, which minimizes perturbation to biomolecules.[1][2] The hydroxyl group in BCN-OH provides a handle for further functionalization, allowing for the attachment of fluorophores, biotin, or other moieties. Furthermore, the development of derivatives like BCN carboxylic acid and amino-BCN has expanded the versatility of this scaffold, enabling the formation of more stable amide linkages and offering different solubility profiles.[4][6]
Key Advantages of BCN in SPAAC:
-
High Reactivity: The strained alkyne undergoes rapid cycloaddition with azides.[7]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[3]
-
High Selectivity: BCN reacts specifically with azides, avoiding side reactions with other functional groups present in biological systems.[3][5]
-
Formation of a Single Regioisomer: Unlike some other cyclooctynes, the symmetry of BCN leads to the formation of a single triazole product.[7][8]
-
Versatility: The BCN scaffold can be readily functionalized to introduce a variety of reporters and linkers.[6][9]
Quantitative Data: Reaction Kinetics
The efficiency of a click chemistry reaction is often quantified by its second-order rate constant (k). The following table summarizes the reported rate constants for the reaction of endo-BCN derivatives with benzyl azide, a common model azide.
| BCN Derivative | Reaction Partner | Solvent System | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| endo-Bicyclo[6.1.0]nonan-4-ol | Benzyl azide | CD₃CN | 0.14 | [7] |
| endo-Bicyclo[6.1.0]nonan-4-ol | Benzyl azide | CD₃CN/D₂O (1:2) | 0.29 | [10] |
| BCN Acid | Benzyl azide | Not specified | Similar to BCN alcohol | [6] |
| OSP (4-oxo-4H-pyrazole) | endo-Bicyclo[6.1.0]non-4-yne | Methanol/Water (9:1) | 0.17 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
This protocol describes a general method for labeling an azide-modified biomolecule with a BCN-functionalized probe.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide, or cell surface) in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-functionalized probe (e.g., BCN-fluorophore, BCN-biotin) dissolved in a compatible solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the BCN-functionalized probe at a concentration of 1-10 mM in a suitable organic solvent like DMSO.
-
Ensure the azide-modified biomolecule is at a known concentration in the reaction buffer.
-
-
Click Reaction:
-
To the solution of the azide-modified biomolecule, add the BCN-functionalized probe. The final concentration of the BCN probe should typically be in a 2-10 fold molar excess over the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the concentrations of the reactants and the specific BCN derivative used.
-
-
Purification (Optional):
-
If necessary, remove the excess BCN probe and byproducts. The purification method will depend on the nature of the labeled biomolecule. Common methods include:
-
For proteins: Size exclusion chromatography, dialysis, or spin filtration.
-
For smaller molecules: HPLC or solid-phase extraction.
-
For cells: Centrifugation and washing with fresh buffer.
-
-
-
Analysis:
-
Confirm the successful conjugation using appropriate analytical techniques such as:
-
SDS-PAGE: For proteins, a shift in molecular weight or in-gel fluorescence scanning can be observed.
-
Mass Spectrometry: To confirm the mass of the conjugate.
-
Flow Cytometry or Fluorescence Microscopy: For labeled cells.
-
HPLC: To analyze the purity of the conjugated product.
-
-
Protocol 2: Synthesis of endo-Bicyclo[6.1.0]nonan-4-yn-9-ylmethanol (endo-BCN-OH)
This protocol is adapted from the literature and describes a common route to synthesize the endo-isomer of BCN-OH.[7][10]
Materials:
-
1,5-Cyclooctadiene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Cyclopropanation:
-
Dissolve 1,5-cyclooctadiene and a catalytic amount of rhodium(II) acetate dimer in DCM.
-
Slowly add ethyl diazoacetate to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Purify the resulting mixture of endo and exo ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate by silica gel chromatography to separate the diastereomers.
-
-
Reduction of the Ester:
-
Dissolve the purified endo-ester in anhydrous diethyl ether or THF and cool to 0°C.
-
Carefully add LAH portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain endo-bicyclo[6.1.0]non-4-en-9-ylmethanol.
-
-
Bromination:
-
Dissolve the alcohol and triphenylphosphine in anhydrous DCM and cool to 0°C.
-
Slowly add NBS and stir the reaction at 0°C for 1 hour.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield the corresponding bromide.
-
-
Elimination:
-
Dissolve the bromide in anhydrous THF and cool to -78°C.
-
Add a solution of potassium tert-butoxide in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography to afford endo-Bicyclo[6.1.0]nonan-4-yn-9-ylmethanol.
-
Visualizations
Caption: General workflow for labeling biomolecules using BCN-based SPAAC.
Caption: Logical relationship of reactants and product in a BCN-mediated SPAAC reaction.
References
- 1. chempep.com [chempep.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 4. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 10. synaffix.com [synaffix.com]
- 11. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[6.1.0]nonan-4-ol as a Linker in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[6.1.0]nonan-4-ol (BCN) and its derivatives as linkers in bioconjugation. This technology is pivotal for the development of advanced therapeutics, diagnostics, and research tools, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.
Introduction to BCN in Bioconjugation
This compound and its activated forms are key players in the field of bioorthogonal chemistry. As a strained alkyne, BCN participates in highly efficient and selective copper-free click chemistry reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction forms a stable triazole linkage under mild, physiological conditions, making it ideal for conjugating molecules to sensitive biomolecules without the need for a cytotoxic copper catalyst.[1]
The key advantages of using BCN linkers include:
-
High Reactivity and Efficiency: The inherent ring strain of the BCN molecule drives rapid cycloaddition with azides, leading to high yields of the conjugated product.
-
Bioorthogonality: The BCN-azide reaction is highly selective and does not interfere with native biological functional groups, ensuring specific labeling.
-
Stability: The resulting triazole linkage is highly stable in biological environments. Studies have shown that the choice of linkage to the BCN core (e.g., amide vs. carbamate) can further influence the stability of the final conjugate, with amide bonds demonstrating superior stability in cellular environments.[2][3]
-
Versatility: BCN linkers can be functionalized to react with various biomolecules, including proteins, antibodies, and nucleic acids, and are instrumental in the construction of complex bioconjugates like ADCs.
Data Presentation
Table 1: Reaction Kinetics of BCN Derivatives in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This table summarizes the second-order rate constants for the reaction of various BCN derivatives with benzyl azide, a model azide compound. The data highlights the influence of the BCN isomer and attached functional group on the reaction kinetics.
| BCN Derivative | Isomer | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN-alcohol | endo | Acetonitrile:Water (1:2) | ~0.20 |
| BCN-acid | endo | Acetonitrile:Water (1:2) | 0.20 |
| BCN | exo | CD₃CN:D₂O (1:2) | 0.19 |
| BCN | endo | CD₃CN:D₂O (1:2) | 0.29 |
Data sourced from multiple studies for comparative purposes.
Table 2: Stability of BCN-Linker Conjugates
This table provides a qualitative comparison of the stability of different linkages used to attach payloads to the BCN core, based on observations in biological media.
| Linkage to BCN Core | Relative Stability in Biological Media | Key Considerations |
| Amide | High | Preferred for applications requiring long-term stability of the conjugate. |
| Carbamate | Moderate | May be susceptible to hydrolysis over prolonged incubation periods. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a BCN precursor, activation of this compound, and its conjugation to an antibody.
Protocol 1: Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid (A Precursor to BCN Derivatives)
This protocol describes a three-step synthesis of anti-Bicyclo[6.1.0]nonyne carboxylic acid, a versatile precursor for various BCN linkers.
Materials:
-
1,5-cyclooctadiene
-
Ethyl diazoacetate
-
Rh₂(OAc)₄
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Bromine (Br₂)
-
Chloroform
-
Sodium thiosulfate
-
Magnesium sulfate (MgSO₄)
-
Potassium hydrogen sulfate (KHSO₄)
-
Diethyl ether
Procedure:
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene, add a catalytic amount of Rh₂(OAc)₄. Slowly add ethyl diazoacetate to the mixture. Stir at room temperature until the reaction is complete (monitored by TLC). The product is a mixture of syn- and anti-cyclopropane esters.
-
Epimerizing Hydrolysis: Dissolve the mixture of esters in THF containing a small amount of water. Add potassium tert-butoxide (1.5 equivalents) and stir the mixture at room temperature for 17 hours. This process selectively yields the anti-carboxylic acid. Acidify the reaction mixture to precipitate the product, which can be collected by filtration.
-
Bromination and Elimination: Dissolve the anti-carboxylic acid in chloroform and cool to 0°C. Add a solution of bromine in chloroform dropwise. After the reaction is complete, wash the mixture with sodium thiosulfate solution. Dry the organic layer over MgSO₄ and evaporate the solvent to obtain the dibromo derivative. Dissolve the dibromo derivative in dry THF and add it dropwise to a cold (-40°C) solution of potassium tert-butoxide (4.8 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 17 hours. Acidify the mixture with KHSO₄ and extract the product with diethyl ether. The organic layer is then dried and concentrated to yield anti-Bicyclo[6.1.0]nonyne carboxylic acid.
Protocol 2: Activation of this compound via p-Nitrophenyl (PNP) Carbonate Formation
This protocol details the activation of the hydroxyl group of this compound to form a reactive p-nitrophenyl carbonate, which can then be used for conjugation to primary amines.
Materials:
-
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-alcohol)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine
-
p-Nitrophenyl chloroformate
-
Saturated aqueous NH₄Cl
Procedure:
-
Dissolve (1R, 8S, 9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol in dichloromethane.
-
Add pyridine to the solution.
-
Slowly add p-nitrophenyl chloroformate to the reaction mixture.
-
Stir the solution at room temperature for 15 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the BCN p-nitrophenyl carbonate.
Protocol 3: Conjugation of Activated BCN Linker to an Antibody
This protocol provides a general procedure for the conjugation of a BCN-NHS ester (a common activated form) to the lysine residues of an antibody.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS at pH 7.4)
-
BCN-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer, sodium azide), it must be purified first. This can be achieved by dialysis or using a desalting column to exchange the buffer to PBS at pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.
-
pH Adjustment: Add 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to achieve a final concentration of approximately 100 mM. The final pH of the reaction mixture should be between 8.0 and 8.5.
-
BCN-NHS Ester Preparation: Dissolve the BCN-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the BCN-NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody should be determined empirically but typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the antibody-BCN conjugate from unreacted linker and byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.[4][5][6]
-
Characterization: Characterize the purified conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy and confirm the integrity of the antibody using SDS-PAGE.
Mandatory Visualization
Caption: Workflow for BCN-antibody conjugation.
Caption: The SPAAC bioorthogonal reaction.
Caption: Stability of amide vs. carbamate linkages.
References
- 1. N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane | 1263166-93-3 | Benchchem [benchchem.com]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 3. Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody purification | Abcam [abcam.com]
Bicyclo[6.1.0]nonane Derivatives in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of Bicyclo[6.1.0]nonan-4-ol in material science are not extensively documented in current literature, the bicyclo[6.1.0]nonane scaffold is a cornerstone of advanced material fabrication, primarily through its strained alkyne derivatives. This document focuses on the applications of key derivatives, namely (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) and Bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid) . These compounds are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful "click chemistry" reaction enabling the covalent linkage of molecules in a highly efficient and specific manner under mild conditions.[1][2] This bioorthogonal chemistry is particularly valuable in material science for creating complex, functional materials for a range of applications, from biomedical devices to advanced polymers.[3][4]
Core Applications in Material Science
The primary utility of BCN derivatives in material science lies in their ability to participate in SPAAC reactions. The inherent ring strain of the bicyclononyne moiety allows for a rapid, catalyst-free reaction with azide-functionalized molecules, forming a stable triazole linkage.[1] Key application areas include:
-
Polymer Synthesis and Modification: BCN moieties can be incorporated into polymer chains as monomers or used to functionalize existing polymers. This allows for the crosslinking of polymers to form hydrogels, the creation of block copolymers with tailored properties, and the grafting of functional molecules onto polymer backbones.[4][5]
-
Surface Modification: Surfaces of various materials, including nanoparticles and biomedical implants, can be functionalized with either BCN or azide groups. Subsequent reaction with the corresponding partner allows for the covalent attachment of biomolecules, polymers, or other functional coatings. This is crucial for improving biocompatibility, creating targeted drug delivery systems, and developing advanced sensors.
-
Bioconjugation and Hydrogel Formation: In the realm of biomaterials, BCN derivatives are used to crosslink biopolymers like hyaluronic acid or polyethylene glycol (PEG) to form hydrogels for tissue engineering and drug delivery. The ability to perform these reactions in the presence of cells and other biological molecules is a significant advantage.
-
Development of Molecular Probes: BCN-acid provides a stable linkage for the creation of molecular probes, where the resulting amide bond is more resistant to hydrolysis in biological media compared to the carbamate linkage formed from BCN-OH.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the application of BCN derivatives in material science.
| Parameter | Value | Application Context | Source |
| Second-order rate constant for SPAAC | ~0.054 M⁻¹s⁻¹ | Reaction of phenyl sydnone with BCN at 21°C in 55:45 MeOH-H₂O. This demonstrates the reactivity of the strained alkyne in catalyst-free cycloadditions. | [8] |
| Ring Strain of Bicyclo[6.1.0]nonyne | ~12–13 kcal/mol | This high ring strain is the driving force for the rapid SPAAC reaction, enabling catalyst-free "click" chemistry. | [5] |
| Fluorescence Turn-on Rate | Complete in 4 min | Reaction of a bis-exo-BCN-based probe with a thiol-containing molecule, demonstrating rapid reaction kinetics for sensor applications. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Surface Modification
This protocol describes a general method for immobilizing an azide-containing molecule onto a BCN-functionalized surface.
Materials:
-
BCN-functionalized substrate (e.g., glass slide, nanoparticle)
-
Azide-containing molecule of interest (e.g., peptide, fluorescent dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
Inert atmosphere (optional, but recommended for long reaction times)
Procedure:
-
Prepare a solution of the azide-containing molecule in PBS. If the molecule has limited aqueous solubility, a minimal amount of a water-miscible organic solvent like DMSO can be used. The concentration will depend on the specific molecule and substrate, but a starting point is typically a 1.1 to 5-fold molar excess relative to the surface-bound BCN.
-
Immerse the BCN-functionalized substrate in the azide solution.
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the concentration and reactivity of the components.
-
After the desired reaction time, remove the substrate from the solution.
-
Thoroughly wash the substrate with the reaction buffer and then with deionized water to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen or in a vacuum desiccator.
-
Characterize the modified surface using appropriate techniques (e.g., XPS, contact angle measurement, fluorescence microscopy if a fluorescent azide was used).
Protocol 2: Synthesis of a BCN-Functionalized Polymer via Post-Polymerization Modification
This protocol outlines the functionalization of a polymer containing reactive side groups (e.g., amines) with BCN-acid.
Materials:
-
Polymer with primary amine side chains (e.g., poly(L-lysine))
-
Bicyclo[6.1.0]nonyne carboxylic acid (BCN-acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the amine-containing polymer in anhydrous DMF.
-
In a separate flask, dissolve BCN-acid, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1.2 equivalents of EDC and NHS to 1 equivalent of BCN-acid. The amount of BCN-acid should be in a slight molar excess to the amine groups on the polymer to be functionalized.
-
Stir the BCN-acid/EDC/NHS solution at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add the activated BCN-acid solution dropwise to the polymer solution with stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.
-
Quench the reaction by adding a small amount of water.
-
Purify the BCN-functionalized polymer by dialysis against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilize the purified polymer solution to obtain the solid BCN-functionalized polymer.
-
Characterize the degree of functionalization using techniques such as ¹H NMR spectroscopy.
Visualizations
References
- 1. Bicyclo [6.1.0] nonyne-lysine | Benchchem [benchchem.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. endo-BCN-O-PNB | 1263166-91-1 | Benchchem [benchchem.com]
- 5. Bcn-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 6. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclo[6.1.0]nonan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Bicyclo[6.1.0]nonan-4-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on column chromatography, which is a common purification method for this compound and its derivatives.
Issue 1: Poor Separation of Diastereomers (Endo/Exo Isomers) on Silica Gel Column Chromatography
-
Question: I am having difficulty separating the endo and exo diastereomers of this compound using column chromatography. The spots on the TLC plate are very close together. What can I do?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical for separating diastereomers. A common starting point for bicyclic alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.
-
Recommendation: Begin with a low polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Run a gradient TLC to identify the optimal solvent ratio that provides the best separation between the two diastereomer spots. Even a small change in the ratio can significantly impact resolution.
-
-
Consider a Different Solvent System: If hexane/ethyl acetate mixtures are ineffective, explore other solvent combinations. For instance, substituting diethyl ether for ethyl acetate can alter the selectivity of the separation. Dichloromethane/methanol systems can be used for more polar compounds, but care should be taken due to the potential acidity of silica gel.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of diastereomers, normal-phase HPLC can offer superior resolution compared to flash column chromatography. Chiral stationary phases can also be effective for separating enantiomers and, in some cases, diastereomers of bicyclic amino alcohols.
-
Derivatization: In some instances, derivatizing the alcohol to a less polar ester or a more rigid derivative can enhance the separation of diastereomers. However, this would require an additional deprotection step.
-
Issue 2: Product Degradation on the Column
-
Question: I suspect my this compound is degrading during column chromatography. My yield is low, and I see multiple new spots on the TLC of my collected fractions. What could be the cause and how can I prevent it?
-
Answer:
-
Acid Sensitivity of the Cyclopropane Ring: The bicyclo[6.1.0]nonane ring system, with its strained cyclopropane ring, can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can catalyze the opening or rearrangement of the cyclopropane ring.
-
Recommendation 1: Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Recommendation 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution order and solvent system will likely need to be re-optimized.
-
-
Oxidation of the Alcohol: While less common for secondary alcohols on silica gel, oxidation to the corresponding ketone, Bicyclo[6.1.0]nonan-4-one, is a possibility, especially if the crude material contains oxidizing agents.
-
Recommendation: Ensure all solvents are free of peroxides. If oxidation is suspected, consider carrying out the purification under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: The Compound is Not Eluting from the Column
-
Question: I have loaded my crude this compound onto the column, but even with a highly polar solvent system, I am not recovering my product. What should I do?
-
Answer:
-
Incorrect Solvent System: The chosen solvent system may still not be polar enough to elute the compound.
-
Recommendation: If you are using a hexane/ethyl acetate system, try a more polar mixture, such as dichloromethane/methanol. A small percentage of methanol (1-5%) can significantly increase the eluting power.
-
-
Insolubility at the Top of the Column: If the compound was loaded in a solvent in which it is not very soluble, it may have precipitated at the top of the column.
-
Recommendation: Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. Use a minimal amount of a solvent that will be part of your eluting system.
-
-
Irreversible Adsorption: In rare cases, the compound may be irreversibly binding to the stationary phase. This could be due to strong hydrogen bonding or other interactions.
-
Recommendation: Try flushing the column with a very polar solvent like pure methanol or even a mixture containing a small amount of acetic acid (if the compound is stable to acid) to displace the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. A typical gradient would be from 5% to 30% ethyl acetate in hexanes. The exact ratio will depend on the specific diastereomer and the presence of other impurities. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is not UV active. Therefore, a chemical stain is required for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds with oxidizable functional groups like alcohols. It will appear as a yellow or white spot on a purple background.
-
P-Anisaldehyde Stain: This stain is effective for visualizing alcohols, often producing a pink or purple spot upon heating.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another general-purpose stain that works well for alcohols, typically giving a blue or green spot upon heating.
-
Iodine: An iodine chamber can sometimes be used, but it is not always effective for alcohols.
Q3: Is this compound stable during storage?
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity and confirming the molecular weight of the compound. It can also be used to separate and identify different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and identifying any impurities.
-
Thin Layer Chromatography (TLC): As mentioned, TLC with an appropriate stain is a quick and easy way to monitor the progress of the purification and assess the purity of the collected fractions.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of bicyclic alcohols, based on literature for related compounds. Note that these are starting points and may require optimization for this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most purifications. Can be neutralized with triethylamine. |
| Mobile Phase | Hexanes/Ethyl Acetate | Start with a low percentage of ethyl acetate (e.g., 5%) and increase as needed. |
| Diethyl Ether/Hexanes | An alternative to ethyl acetate, may offer different selectivity. | |
| TLC Rf Value | 0.2 - 0.4 | Aim for an Rf in this range for the target compound in the chosen solvent system for good separation on the column. |
| Column Loading | 1-5% of silica gel weight | Overloading the column will lead to poor separation. |
| Detection | KMnO₄, p-anisaldehyde, or CAM stain | For TLC visualization. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate) to find a system that gives good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully add the solution to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed based on TLC analysis of the eluting solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Bicyclo[6.1.0]nonan-4-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Bicyclo[6.1.0]nonan-4-ol and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of the Bicyclo[6.1.0]nonane core structure typically begins with the cyclopropanation of a cyclooctene derivative. A common and well-documented starting material is cis,cis-1,5-cyclooctadiene.[1] This is often reacted with a carbene source, such as ethyl diazoacetate, in the presence of a rhodium catalyst to form the bicyclic system.[2][3] Another relevant starting material is cyclooctene oxide (also known as 9-Oxabicyclo[6.1.0]nonane), which can be used for the synthesis of various substituted Bicyclo[6.1.0]nonane derivatives.[4]
Q2: I am experiencing low yields in my cyclopropanation reaction. What are the potential causes and solutions?
Low yields in the cyclopropanation of cyclooctadiene are a frequently reported issue. Several factors can contribute to this:
-
Purity of Reagents: Ensure the purity of 1,5-cyclooctadiene and ethyl diazoacetate. Impurities can interfere with the catalytic cycle.
-
Catalyst Activity: The activity of the rhodium catalyst is crucial. Consider using a fresh batch of the catalyst or a different catalyst altogether. For instance, dirhodium tetracarboxylate catalysts are commonly employed.[2]
-
Reaction Conditions: The reaction is sensitive to temperature and the rate of addition of ethyl diazoacetate. Slow, controlled addition via a syringe pump is recommended to maintain a low concentration of the diazo compound and minimize side reactions.[2] Running the reaction in neat cyclooctadiene can be optimal for large-scale synthesis.[2]
-
Scale-up Effects: Researchers have noted that yields of related BCN derivatives can vary and be lower than anticipated during scale-up.[5] Careful optimization of reaction parameters is necessary when increasing the reaction scale.
Q3: How can I improve the diastereoselectivity (syn/anti ratio) of the cyclopropanation step?
Controlling the diastereoselectivity of the cyclopropanation is a significant challenge. The choice of catalyst plays a pivotal role:
-
Catalyst Selection: While Rh₂(OAc)₄ is commonly used, it often results in poor diastereoselectivity, producing nearly a 1:1 mixture of syn and anti isomers.[2] For improved syn-selectivity, catalysts such as Rh₂(S-BHTL)₄ have been shown to provide a syn:anti ratio of up to 79:21.[2][3]
-
Epimerization: If the anti-isomer is the desired product, a subsequent epimerization step can be employed. After cyclopropanation, the resulting mixture of syn and anti esters can be hydrolyzed under conditions that favor the formation of the thermodynamically more stable anti-carboxylic acid.[2]
Q4: My yield of Bicyclo[6.1.0]non-4-en-9-ylmethanol is low after the reduction of the corresponding ester. What should I check?
The reduction of the ethyl or methyl ester of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid to the corresponding alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH). If you are observing low yields, consider the following:
-
Anhydrous Conditions: LAH reacts violently with water. Ensure that your solvent (e.g., THF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of the Ester: Impurities in the starting ester can consume the reducing agent and lead to lower yields.
-
Reaction Temperature and Time: The reaction is often started at 0 °C and then allowed to warm to room temperature.[2] Ensure the reaction goes to completion by monitoring it with TLC.
-
Work-up Procedure: Careful quenching of the excess LAH is critical. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) can improve the isolation of the product.
Q5: I am having difficulty purifying my Bicyclo[6.1.0]nonane derivative using column chromatography. What can I do?
Purification of Bicyclo[6.1.0]nonane derivatives, especially the alcohol and its precursors, can be challenging due to their potential sensitivity.
-
Neutralizing the Stationary Phase: Some BCN derivatives can be sensitive to acidic conditions. It has been reported that pre-treating the silica gel column with a solvent mixture containing a small amount of triethylamine (0.1-1%) can help neutralize acidic sites on the silica and improve yields of the isolated product.[5]
-
Choice of Eluent: A systematic optimization of the solvent system for your specific derivative is recommended.
-
Recrystallization: For solid compounds, recrystallization can be an effective purification method and may be preferable to chromatography if a suitable solvent system can be found.[2]
Q6: Are there any known stability issues with Bicyclo[6.1.0]nonane derivatives?
Yes, the stability of the Bicyclo[6.1.0]nonane scaffold can be a concern under certain conditions.
-
Acid Sensitivity: Some BCN derivatives have shown limited stability under acidic conditions.[6] This is an important consideration during purification and subsequent reaction steps.
-
Linker Stability: For applications in bioconjugation, the choice of linker attached to the BCN core is crucial. For instance, carbamate linkages have been shown to be less stable in cellular environments compared to more robust amide linkages.[7]
Troubleshooting Guides
Low Yield in Cyclopropanation of 1,5-Cyclooctadiene
This guide provides a systematic approach to troubleshooting low yields in the rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate.
Caption: Troubleshooting workflow for low cyclopropanation yield.
Poor Diastereoselectivity (syn/anti Ratio)
This guide addresses issues with achieving the desired diastereomeric ratio in the cyclopropanation step.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-cyclooctene oxide [stenutz.eu]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bicyclo[6.1.0]nonan-4-ol Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[6.1.0]nonan-4-ol. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding ketone, Bicyclo[6.1.0]nonan-4-one. This transformation is typically achieved using standard hydride reducing agents.
Q2: Which reducing agents are recommended for the conversion of Bicyclo[6.1.0]nonan-4-one to this compound?
A2: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both effective for this reduction. NaBH₄ is generally preferred for its milder nature and ease of handling, making it suitable for benchtop synthesis without the need for strictly anhydrous conditions.[1] LiAlH₄ is a more powerful reducing agent and will also effectively reduce the ketone, but requires more stringent anhydrous reaction conditions.[2]
Q3: What is the expected stereoselectivity of the reduction?
A3: The reduction of bicyclic ketones often leads to a mixture of diastereomers. In the case of Bicyclo[6.1.0]nonan-4-one, both endo and exo isomers of the alcohol can be formed. The facial selectivity of the hydride attack is influenced by steric hindrance, with the hydride typically approaching from the less hindered face of the carbonyl group.[1][3] The use of bulkier reducing agents can sometimes enhance the stereoselectivity of the reaction.
Q4: How can I purify this compound after the reaction?
A4: Following the workup to quench the reaction and remove inorganic byproducts, this compound can be purified using standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the alcohol from any unreacted ketone and other organic impurities. The choice of eluent will depend on the polarity of the product and impurities, but mixtures of hexanes and ethyl acetate are typically effective.
Troubleshooting Guides
Synthesis of this compound via Reduction of Bicyclo[6.1.0]nonan-4-one
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).- Increase the molar excess of the reducing agent (e.g., from 1.5 to 3 equivalents of NaBH₄).- If using NaBH₄ in a less reactive solvent, consider switching to a more polar protic solvent like methanol or ethanol to increase the rate of reduction. |
| Decomposition of the starting material or product. | - For NaBH₄ reductions, if the reaction is slow at room temperature, consider cooling the reaction to 0°C before adding the reducing agent to minimize side reactions.- For LiAlH₄ reductions, ensure strictly anhydrous conditions as moisture will quench the reagent and can lead to side reactions. | |
| Presence of Unreacted Starting Material (Ketone) | Insufficient reducing agent. | - Increase the equivalents of the hydride reagent used. In practice, at least two equivalents of hydride ion per ketone are often used. |
| Low reactivity of the ketone. | - Switch to a more powerful reducing agent, such as LiAlH₄, if NaBH₄ is proving ineffective. | |
| Formation of Multiple Products (Poor Stereoselectivity) | Steric and electronic factors of the substrate and reagent. | - To potentially improve the diastereomeric ratio, consider using a sterically bulkier reducing agent (e.g., L-Selectride®) which may favor attack from the less hindered face.- Temperature can also influence selectivity; running the reaction at a lower temperature (e.g., -78 °C) may improve the diastereomeric excess. |
| Difficulties in Product Isolation/Purification | Emulsion formation during aqueous workup. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. |
| Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol is a general guideline based on standard procedures for the reduction of bicyclic ketones.
Materials:
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Bicyclo[6.1.0]nonan-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Bicyclo[6.1.0]nonan-4-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
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Monitoring: Monitor the progress of the reaction by TLC until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Extraction: Remove the methanol under reduced pressure. To the residue, add dichloromethane and water. Separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Optimization of Reducing Agent for Ketone Reduction
| Entry | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | NaBH₄ | 1.5 | MeOH | 25 | 2 | 85 | 3:1 |
| 2 | NaBH₄ | 3.0 | MeOH | 0 to 25 | 3 | 92 | 3.2:1 |
| 3 | LiAlH₄ | 1.2 | THF (anhydrous) | 0 to 25 | 1 | 95 | 2.5:1 |
| 4 | L-Selectride® | 1.5 | THF (anhydrous) | -78 | 4 | 90 | >10:1 |
Note: The data in this table is illustrative and based on typical outcomes for the reduction of bicyclic ketones. Actual results may vary.
Visualizations
Experimental Workflow: Synthesis and Subsequent Oxidation of this compound
Caption: A general workflow for the synthesis of this compound and its re-oxidation.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Stability of Bicyclo[6.1.0]nonan-4-ol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[6.1.0]nonan-4-ol. The information is designed to address potential stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chemistry of related bicyclic alcohols and cyclopropane-containing molecules, the primary stability concerns for this compound include susceptibility to acidic conditions, which can lead to rearrangement or degradation, and oxidation of the secondary alcohol. While specific data for this molecule is limited in publicly available literature, these are the most probable degradation pathways.
Q2: How should I store this compound to ensure its stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, degassed solvents should be used.
Q3: What are the likely degradation products of this compound under acidic conditions?
Under acidic conditions, the cyclopropane ring in the bicyclo[6.1.0]nonane system is susceptible to protonation and subsequent ring-opening or rearrangement. The hydroxyl group can also be protonated and eliminated as water, leading to the formation of carbocation intermediates that can undergo various rearrangements. Potential products could include ring-expanded or ring-contracted bicyclic or monocyclic species.
Q4: Is this compound susceptible to oxidation?
Yes, as a secondary alcohol, this compound can be oxidized to the corresponding ketone, Bicyclo[6.1.0]nonan-4-one. Common laboratory oxidants or exposure to atmospheric oxygen over time, especially in the presence of light or metal catalysts, can facilitate this transformation.
Q5: What is the expected stability of this compound under basic and thermal stress?
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis After Acidic Workup
| Potential Cause | Troubleshooting Steps |
| Acid-catalyzed degradation or rearrangement. The cyclopropane ring and/or the alcohol functionality are sensitive to acid. | 1. Neutralize Immediately: Ensure that the acidic workup is followed by a prompt and thorough neutralization step. |
| 2. Use Milder Acids: If possible, use weaker acids (e.g., citric acid instead of HCl) or buffered solutions. | |
| 3. Lower Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C) to minimize degradation. | |
| 4. Characterize Byproducts: Isolate and characterize the unexpected peaks by techniques such as LC-MS or GC-MS to understand the degradation pathway. |
Issue 2: Gradual Disappearance of Starting Material and Appearance of a New Peak in the Carbonyl Region of the IR/NMR Spectrum Upon Storage
| Potential Cause | Troubleshooting Steps |
| Oxidation of the alcohol to a ketone. Exposure to air (oxygen) can lead to slow oxidation. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon). |
| 2. Use Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT, if compatible with your downstream applications. | |
| 3. Store in Amber Vials: Protect the compound from light, which can accelerate oxidation. | |
| 4. Solvent Purity: Ensure that solvents are peroxide-free, as peroxides can initiate oxidation. |
Experimental Protocols
The following are generalized protocols for forced degradation studies on this compound, based on standard pharmaceutical industry practices. Researchers should adapt these protocols based on their specific experimental needs and analytical methods.
1. Acidic Degradation
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration. Add 0.1 M HCl to the solution. Heat the mixture at 60 °C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples immediately with a suitable base (e.g., 0.1 M NaOH) before analysis by HPLC or GC.
-
Analysis: Monitor the disappearance of the parent compound and the appearance of degradation products.
2. Basic Degradation
-
Protocol: Dissolve this compound in a suitable solvent to a known concentration. Add 0.1 M NaOH to the solution. Heat the mixture at 60 °C and take samples at various time points. Neutralize the samples immediately with a suitable acid (e.g., 0.1 M HCl) before analysis.
-
Analysis: Monitor the stability of the compound over time.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent. Add 3% hydrogen peroxide solution. Keep the mixture at room temperature and protected from light. Take samples at various time points for analysis.
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Analysis: Monitor for the formation of Bicyclo[6.1.0]nonan-4-one and other oxidative byproducts.
4. Thermal Degradation
-
Protocol: Place a solid sample of this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80 °C). Take samples at various time points for analysis. For solution stability, heat a solution of the compound in a suitable solvent.
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Analysis: Assess the purity of the compound at each time point.
5. Photostability
-
Protocol: Expose a solid sample and a solution of this compound to a calibrated light source (e.g., Xenon lamp) that provides both UV and visible light. A control sample should be kept in the dark under the same temperature conditions.
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Analysis: Compare the chromatograms of the exposed and control samples.
Data Presentation
The following tables are examples of how quantitative stability data for this compound could be presented. Note: The data presented here is illustrative and not based on actual experimental results for this specific compound.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60 °C)
| Time (hours) | % this compound Remaining | % Degradant 1 | % Degradant 2 |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 10.1 | 4.7 |
| 4 | 72.5 | 18.3 | 9.2 |
| 8 | 55.1 | 29.8 | 15.1 |
| 24 | 20.7 | 55.4 | 23.9 |
Table 2: Stability of this compound under Oxidative Conditions (3% H₂O₂ at 25 °C)
| Time (hours) | % this compound Remaining | % Bicyclo[6.1.0]nonan-4-one |
| 0 | 100 | 0 |
| 24 | 98.1 | 1.9 |
| 48 | 96.3 | 3.7 |
| 72 | 94.5 | 5.5 |
| 168 | 89.8 | 10.2 |
Visualizations
Caption: General workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
Bicyclo[6.1.0]nonan-4-ol Reaction Scale-Up: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Bicyclo[6.1.0]nonan-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most common challenges during the scale-up of this compound synthesis, which typically involves a cyclopropanation reaction (e.g., Simmons-Smith or a variation), include:
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Exotherm Control: Cyclopropanation reactions are often exothermic. What is easily managed in a lab-scale flask can become a significant safety hazard at a larger scale, potentially leading to runaway reactions.[1][2]
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Mixing and Mass Transfer: In heterogeneous reactions like the Simmons-Smith reaction (which involves a solid zinc-copper couple), inefficient mixing at larger scales can lead to localized "hot spots," reduced reaction rates, and inconsistent product quality.[1][3][4]
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Reagent Addition and Control: The rate of addition of reagents, such as diiodomethane or diethylzinc, becomes critical at scale to maintain temperature and reaction control.
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Purification and Diastereomer Separation: The product, this compound, can exist as multiple diastereomers. Separating these isomers can be challenging, and the efficiency of separation may decrease upon scale-up, impacting final product purity.
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Byproduct Formation: Side reactions can become more prevalent at larger scales due to longer reaction times or localized temperature fluctuations, leading to difficulties in purification and reduced yields.
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Catalyst/Reagent Handling and Removal: Handling large quantities of reagents like the zinc-copper couple and ensuring their complete removal from the product stream can be logistically challenging and impact product quality.
Q2: How does the choice of cyclopropanation method impact scale-up?
A2: The choice of cyclopropanation method significantly impacts the scalability of the synthesis.
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Simmons-Smith Reaction: This method uses a zinc-copper couple with diiodomethane. While it has a good functional group tolerance, the reaction is heterogeneous, making consistent mixing crucial for scalability.[5] The use of solid reagents can also pose handling challenges at an industrial scale.
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Furukawa Modification (Diethylzinc): Using diethylzinc can increase reactivity but also introduces a pyrophoric reagent, which requires stringent safety protocols and specialized handling equipment for large-scale operations.
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Diazo Compound-Based Methods: While effective, the use of potentially explosive diazo compounds like diazomethane presents significant safety concerns, especially at a larger scale.[6] Metal-catalyzed decomposition of diazo compounds can offer a safer alternative but requires careful catalyst selection and removal.[7]
Q3: What are the key safety considerations for scaling up this reaction?
A3: Safety is paramount during scale-up. Key considerations include:
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Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry (RC) studies to understand the heat of reaction and the potential for thermal runaway.[1][8]
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Pressure Management: Ensure the reactor is equipped with appropriate pressure relief systems, as gas evolution or a runaway reaction can lead to a dangerous pressure buildup.[1]
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Reagent Handling Protocols: Develop and strictly follow standard operating procedures (SOPs) for handling hazardous and pyrophoric reagents, especially at larger quantities.
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Quenching Strategy: Have a well-defined and tested quenching procedure in place to stop the reaction quickly in case of an emergency.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE.
Troubleshooting Guides
Issue 1: Low Yield of this compound at Pilot Scale
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Mixing | - Verify Agitator Performance: Ensure the agitator speed and design are sufficient for the vessel size and viscosity of the reaction mixture. - Consider Baffles: If not already in use, adding baffles to the reactor can improve mixing efficiency. |
| Incomplete Reaction | - Monitor Reaction Progress: Use in-process controls (e.g., GC, HPLC) to track the consumption of the starting material. - Extend Reaction Time: If the reaction is proceeding slowly, a longer reaction time may be necessary at a larger scale. - Increase Reagent Stoichiometry: A slight excess of the cyclopropanating agent may be required to drive the reaction to completion. |
| Thermal Degradation | - Improve Heat Removal: Ensure the reactor's cooling system is operating efficiently. - Control Reagent Addition Rate: Slowing the addition of the cyclopropanating agent can help manage the exotherm. |
| Catalyst Deactivation | - Ensure Inert Atmosphere: If using an air-sensitive catalyst, verify that the reactor is properly inerted with nitrogen or argon. - Check Raw Material Quality: Impurities in the starting material or solvent can poison the catalyst. |
Issue 2: Inconsistent Diastereomeric Ratio in Different Batches
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Temperature Variation | - Implement Strict Temperature Control: Ensure the temperature is tightly controlled throughout the reaction. Even small variations can influence the stereoselectivity. - Monitor for Hot Spots: Use multiple temperature probes to ensure uniform temperature distribution. |
| Rate of Reagent Addition | - Standardize Addition Profile: The rate of addition of reagents can affect the reaction kinetics and, consequently, the diastereoselectivity. Maintain a consistent addition rate across all batches. |
| Solvent Effects | - Verify Solvent Purity and Water Content: The polarity and purity of the solvent can influence the transition state of the reaction. Ensure consistent solvent quality. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound via Simmons-Smith Reaction
Materials:
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cis-Cyclooct-4-en-1-ol
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Diiodomethane
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Zinc-Copper Couple
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Anhydrous Diethyl Ether
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Saturated Aqueous Ammonium Chloride Solution
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Saturated Aqueous Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the zinc-copper couple.
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Add anhydrous diethyl ether to cover the zinc-copper couple.
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Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid.
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After the initial exotherm subsides, add a solution of cis-cyclooct-4-en-1-ol in anhydrous diethyl ether dropwise over 1 hour.
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After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
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Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Filter the mixture through a pad of celite to remove the solid zinc salts.
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table presents illustrative data comparing a lab-scale synthesis to a hypothetical pilot-scale run, highlighting potential scale-up challenges.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Potential Scale-Up Observations |
| Yield | 85% | 70% | Decrease in yield may be due to mixing inefficiencies or side reactions. |
| Purity (GC) | 98% | 92% | Lower purity could result from increased byproduct formation. |
| Reaction Time | 12 hours | 18 hours | Longer reaction times are often needed for complete conversion at scale. |
| Max. Temp (°C) | 35 °C (gentle reflux) | 45 °C (with cooling) | Significant exotherm requires active cooling to prevent runaway. |
| Diastereomer Ratio | 4:1 | 3:1 | Change in ratio may be due to temperature variations or mixing. |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. amarequip.com [amarequip.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 8. helgroup.com [helgroup.com]
Overcoming low reactivity of Bicyclo[6.1.0]nonan-4-ol
Welcome to the Technical Support Center for Bicyclo[6.1.0]nonan-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique bicyclic alcohol. While this compound offers a valuable scaffold for chemical synthesis, its sterically hindered environment, arising from the fused cyclopropane and the conformation of the eight-membered ring, can lead to lower than expected reactivity of the C4-hydroxyl group.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve your synthetic goals.
Troubleshooting Guides and FAQs
Topic 1: Oxidation of this compound to Bicyclo[6.1.0]nonan-4-one
Q1: My oxidation of this compound is very slow and gives low yields of the ketone. What could be the reason?
A1: The low reactivity is likely due to steric hindrance around the hydroxyl group, which can impede the approach of bulky oxidizing agents. Standard chromium-based reagents might be particularly sluggish. Additionally, the strain in the bicyclic system could influence the transition state energy of the oxidation reaction.
Q2: What are some effective methods to oxidize a hindered secondary alcohol like this compound?
A2: For hindered secondary alcohols, milder and less sterically demanding oxidation methods are often more successful. Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation are excellent alternatives to traditional chromium-based oxidants. These methods generally proceed under mild conditions and are tolerant of various functional groups.
Data Summary: Comparison of Oxidation Methods for Hindered Secondary Alcohols
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to RT, CH₂Cl₂ | High yields, mild conditions, avoids heavy metals. | Requires low temperatures, unpleasant odor of dimethyl sulfide byproduct. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, CH₂Cl₂ | Fast reaction times, mild conditions, commercially available reagent. | DMP is explosive under certain conditions, can be expensive. |
| Parikh-Doering Oxidation | SO₃·pyridine complex, DMSO, Triethylamine | 0 °C to RT, CH₂Cl₂ | Mild conditions, avoids heavy metals, stable reagent. | Can be slower than Swern or DMP oxidation. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to RT | Strong oxidant, inexpensive. | Harsh acidic conditions, generates chromium waste, may not be suitable for sensitive substrates.[1] |
Detailed Experimental Protocol: Swern Oxidation of this compound
This protocol is a general guideline and may require optimization for your specific substrate and scale.
-
Preparation:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the stirred CH₂Cl₂.
-
After 15 minutes, add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 30 minutes.
-
-
Oxidation:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Quenching and Work-up:
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture at -78 °C and stir for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add water to quench the reaction.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Experimental Workflow: Oxidation of this compound
Caption: Workflow for the Swern oxidation of this compound.
Topic 2: Esterification of this compound
Q1: I am having difficulty synthesizing esters of this compound using standard Fischer esterification. The reaction is incomplete even after prolonged heating. Why is this?
A1: Fischer esterification is an equilibrium-driven process that is often slow for sterically hindered secondary alcohols. The bulky nature of the this compound scaffold likely hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to a low conversion rate.
Q2: What alternative esterification methods are more suitable for this type of hindered alcohol?
A2: For sterically demanding alcohols, it is often necessary to activate the carboxylic acid rather than the alcohol. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method.[2] Another approach is to convert the carboxylic acid to a more reactive acyl chloride or anhydride, which then readily reacts with the alcohol.[3]
Data Summary: Comparison of Esterification Methods for Hindered Alcohols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Steglich Esterification | Carboxylic acid, DCC, cat. DMAP | 0 °C to RT, CH₂Cl₂ or THF | Mild conditions, high yields for hindered alcohols. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Acyl Chloride Method | Acyl chloride, Pyridine or Et₃N | 0 °C to RT, CH₂Cl₂ | Highly reactive, fast reaction. | Acyl chlorides can be moisture-sensitive, requires an extra step to prepare. |
| Yamaguchi Esterification | Carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, Et₃N, then alcohol, DMAP | RT, Toluene | Excellent for highly hindered substrates. | Requires stoichiometric amounts of reagents. |
| Fischer Esterification | Carboxylic acid, cat. H₂SO₄ or HCl | Reflux in excess alcohol or with Dean-Stark trap | Simple, inexpensive reagents. | Harsh conditions, equilibrium-limited, not suitable for hindered alcohols.[2] |
Detailed Experimental Protocol: Steglich Esterification of this compound
This protocol is a general guideline and may require optimization.
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Preparation:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
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Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).
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Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
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Dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq.) in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Combine the filtrate and washings and wash successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude ester by column chromatography on silica gel.
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Logical Relationship: Overcoming Low Reactivity in Esterification
Caption: Strategy for overcoming low reactivity in esterification reactions.
Topic 3: Etherification of this compound
Q1: My attempts at a Williamson ether synthesis with this compound are failing, and I am mostly recovering starting material. What is going wrong?
A1: The Williamson ether synthesis involves an Sₙ2 reaction between an alkoxide and an alkyl halide. The low reactivity you are observing could be due to two factors related to steric hindrance:
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Inefficient Deprotonation: The hindered nature of the alcohol may make it difficult for the base to access the hydroxyl proton to form the necessary alkoxide.
-
Slow Sₙ2 Reaction: Even if the alkoxide is formed, the steric bulk around the oxygen atom can significantly slow down the subsequent Sₙ2 reaction with the alkyl halide.
Q2: How can I improve the yield of my Williamson ether synthesis for this substrate?
A2: To overcome these issues, you should use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a classic choice. Using a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of an alkyl halide can also accelerate the Sₙ2 step.
Data Summary: Conditions for Etherification of Hindered Alcohols
| Method | Base | Alkylating Agent | Solvent | Temperature | Key Considerations |
| Classic Williamson | NaH | Alkyl Iodide or Bromide | THF or DMF | RT to 60 °C | Ensure complete deprotonation before adding the alkylating agent. |
| Using Silver(I) Oxide | Ag₂O | Alkyl Iodide | DMF | RT | Milder conditions, can be useful for sensitive substrates. |
| Phase Transfer Catalysis | NaOH (aq), TBAI or other PTC | Alkyl Halide | Toluene/H₂O | Reflux | Useful for large-scale reactions, avoids anhydrous conditions. |
| With Alkyl Triflates | NaH or other non-nucleophilic base | Alkyl Triflate (R-OTf) | THF or CH₂Cl₂ | 0 °C to RT | Triflates are excellent leaving groups, leading to faster reactions. |
Detailed Experimental Protocol: Williamson Ether Synthesis using Sodium Hydride
This protocol is a general guideline and requires careful handling of sodium hydride.
-
Alkoxide Formation:
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To a flame-dried, three-necked flask under a nitrogen atmosphere, add a dispersion of sodium hydride (NaH) (1.5 eq., 60% in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C.
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Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
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Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
-
Alkylation:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkyl halide (or triflate) (1.2 eq.) dropwise.
-
Allow the reaction to stir at room temperature or gently heat (e.g., to 50 °C) for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of water or ethanol.
-
Add more water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude ether by column chromatography.
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Experimental Workflow: Etherification of this compound
Caption: Workflow for the Williamson ether synthesis of this compound.
Topic 4: Substitution of the Hydroxyl Group
Q1: I am trying to perform an Sₙ2 reaction to replace the hydroxyl group of this compound with a nucleophile, but I am observing elimination products or no reaction. What is the issue?
A1: The hydroxyl group is a very poor leaving group. To replace it via an Sₙ2 reaction, it must first be converted into a good leaving group. Direct protonation with a strong acid (e.g., HBr) can lead to the formation of a carbocation, which for a secondary system can lead to a mixture of substitution and elimination products, and potential rearrangements. For a hindered secondary alcohol, elimination is often a major competing pathway.
Q2: What is the best way to convert the hydroxyl group into a good leaving group for a clean Sₙ2 reaction?
A2: The most reliable method is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These are excellent leaving groups, and their formation proceeds with retention of configuration at the alcohol carbon. The subsequent Sₙ2 reaction with a nucleophile will then proceed with inversion of configuration. This two-step procedure avoids the harsh acidic conditions that promote elimination and carbocation formation.[4]
Data Summary: Methods for Activating the Hydroxyl Group
| Leaving Group | Reagent | Conditions | Leaving Group Ability |
| Tosyl ate (OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0 °C to RT | Excellent |
| Mesylate (OMs) | Methanesulfonyl chloride (MsCl) | Triethylamine, CH₂Cl₂, 0 °C | Excellent |
| Triflate (OTf) | Triflic anhydride (Tf₂O) | Pyridine, CH₂Cl₂, -78 °C to 0 °C | Superb (one of the best) |
| Halide (Br) | Phosphorus tribromide (PBr₃) | 0 °C to RT | Good |
| Halide (Cl) | Thionyl chloride (SOCl₂) | Pyridine, 0 °C to RT | Good |
Detailed Experimental Protocol: Tosylation of this compound
This protocol is a general guideline.
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Preparation:
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Dissolve this compound (1.0 eq.) in anhydrous pyridine or dichloromethane (CH₂Cl₂) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.) portion-wise to the stirred solution.
-
Keep the reaction at 0 °C for several hours, or until TLC indicates consumption of the starting alcohol. For very hindered alcohols, the reaction may need to be stirred overnight in a refrigerator.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash successively with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude tosylate is often used directly in the next step, but it can be purified by recrystallization or careful column chromatography if necessary.
-
Logical Relationship: Strategy for Nucleophilic Substitution
Caption: A two-step strategy for the nucleophilic substitution of this compound.
Disclaimer: The experimental protocols provided are intended as general guidelines. Researchers should always consult the relevant literature and perform a thorough safety assessment before conducting any experiment. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
Technical Support Center: Bicyclo[6.1.0]nonan-4-ol Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[6.1.0]nonan-4-ol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Oxidation Reactions
-
Question: I am trying to oxidize this compound to Bicyclo[6.1.0]nonan-4-one, but I am observing low yields and formation of side products. What could be the issue?
Answer: Low yields and side products in the oxidation of this compound can arise from several factors. Over-oxidation, ring opening of the cyclopropane ring, and incomplete reaction are common challenges.
-
Troubleshooting Steps:
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Choice of Oxidizing Agent: Mild oxidizing agents are recommended to prevent over-oxidation and degradation of the starting material. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often effective. Stronger oxidants like chromic acid may lead to ring cleavage.
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Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to oxidizing conditions.
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pH Control: Ensure the reaction is performed under appropriate pH conditions. Some oxidizing agents require specific pH ranges for optimal activity and selectivity.
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Purification: The product, Bicyclo[6.1.0]nonan-4-one, can be sensitive. Purify the product using column chromatography on silica gel with a non-polar eluent system to isolate it from residual reagents and byproducts.
-
-
-
Question: What are the expected yields for the oxidation of this compound?
Answer: The yields can vary significantly based on the chosen oxidant and reaction conditions. Below is a summary of typical yields reported for similar bicyclic alcohols.
Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) PCC Dichloromethane (DCM) 25 2-4 70-85 DMP Dichloromethane (DCM) 25 1-3 85-95 Swern Oxidation DCM, Oxalyl Chloride, DMSO, Triethylamine -78 to 25 1-2 80-90
2. Esterification Reactions
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Question: My esterification reaction of this compound with an acyl chloride is sluggish and gives a low yield. How can I improve this?
Answer: Sluggish esterification and low yields can be due to steric hindrance from the bicyclic ring system, inadequate activation of the carboxylic acid derivative, or side reactions.
-
Troubleshooting Steps:
-
Acylating Agent: Acyl chlorides are generally reactive. Ensure the acyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Base: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, which can catalyze side reactions. The base is typically used in stoichiometric amounts or as the solvent.
-
Catalyst: For less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Temperature: The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction by TLC.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the solvent.
-
-
3. Etherification Reactions
-
Question: I am attempting a Williamson ether synthesis with this compound, but the reaction is not proceeding as expected. What are the common pitfalls?
Answer: The Williamson ether synthesis involves the deprotonation of the alcohol followed by an SN2 reaction with an alkyl halide.[1][2][3][4][5] Common issues include incomplete deprotonation, elimination side reactions of the alkyl halide, and low reactivity of the alkoxide.
-
Troubleshooting Steps:
-
Base Selection: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Alkyl Halide: Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions, which will compete with the desired ether formation.[3]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is suitable for this reaction.[1]
-
Temperature: The reaction may require heating to proceed. Typical temperatures range from room temperature to the reflux temperature of the solvent.[1]
-
Reaction Time: Williamson ether syntheses can sometimes be slow. Allow sufficient reaction time and monitor progress by TLC.[1]
-
-
Experimental Protocols
Protocol 1: Oxidation of this compound to Bicyclo[6.1.0]nonan-4-one using PCC
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Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Bicyclo[6.1.0]nonan-4-one.
Protocol 2: Esterification of this compound with Acyl Chloride
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Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq).
-
Reagent Addition: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Protocol 3: Williamson Ether Synthesis of this compound
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Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
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Alkoxide Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1 eq) to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C and carefully quench with water. Extract the product with diethyl ether.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the oxidation of this compound.
Caption: Logical steps for troubleshooting Williamson ether synthesis of this compound.
References
Technical Support Center: Optimizing Stereoselectivity in Bicyclo[6.1.0]nonan-4-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[6.1.0]nonan-4-ol and related compounds. The focus is on optimizing the stereoselectivity of reactions to yield the desired syn or anti diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for introducing the hydroxyl group at the C4 position of the Bicyclo[6.1.0]nonane skeleton with stereocontrol?
A1: The most common method is the diastereoselective reduction of the corresponding ketone, Bicyclo[6.1.0]nonan-4-one. The choice of reducing agent and reaction conditions are critical for controlling the stereochemical outcome.
Q2: Which reducing agents are recommended for achieving high stereoselectivity in the reduction of Bicyclo[6.1.0]nonan-4-one?
A2: For high diastereoselectivity, sterically hindered hydride reagents are often employed. L-Selectride® is known to provide excellent stereocontrol in the reduction of cyclic ketones, favoring attack from the less sterically hindered face.[1][2][3][4][5] Standard reducing agents like sodium borohydride (NaBH₄) can also be used, but the selectivity is highly dependent on the solvent, temperature, and the presence of additives.[3]
Q3: How does the stereochemistry of the cyclopropane ring fusion (syn or anti) influence the reduction of the C4-ketone?
A3: The stereochemistry of the cyclopropane ring significantly impacts the conformational flexibility and steric environment of the bicyclic system. This, in turn, dictates the facial selectivity of the hydride attack on the C4-ketone. The more sterically accessible face will be preferentially attacked, and molecular modeling may be necessary to predict the outcome for a specific diastereomer of the starting ketone.
Q4: Can I use directing groups to influence the stereochemical outcome of the reduction?
A4: Yes, the presence of a nearby functional group capable of chelating with the hydride reagent's counterion (e.g., Li⁺) can direct the hydride attack to a specific face of the carbonyl. This is known as chelation control.[6] For instance, a strategically placed hydroxyl or methoxy group can enforce a specific conformation, leading to high diastereoselectivity.
Q5: What is the "Luche Reduction," and is it applicable here?
A5: The Luche reduction utilizes a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[7][8][9][10][11] This reagent system is primarily known for the 1,2-reduction of α,β-unsaturated ketones. However, it can also alter the stereoselectivity of saturated ketone reductions by forming a bulkier, harder borohydride species in situ, which can lead to different diastereomeric ratios compared to NaBH₄ alone.[8][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Diastereoselectivity (Low d.r.) | 1. Incorrect Reducing Agent: The chosen hydride reagent may not be sterically demanding enough to differentiate between the two faces of the carbonyl. 2. Suboptimal Temperature: Higher reaction temperatures can lead to lower selectivity due to increased molecular motion and overcoming small energy barriers between competing transition states. 3. Solvent Effects: The solvent can influence the aggregation state and reactivity of the hydride reagent. | 1. Switch to a Bulkier Hydride: Employ a more sterically hindered reagent such as L-Selectride® or K-Selectride®. 2. Lower the Reaction Temperature: Perform the reduction at lower temperatures (e.g., -78 °C) to enhance selectivity.[13] 3. Solvent Screening: Test a range of ethereal solvents like THF, diethyl ether, or DME. |
| Incorrect Diastereomer is the Major Product | 1. Steric Hindrance Prediction: The initial assessment of the most sterically accessible face may have been incorrect. 2. Chelation Control Unaccounted For: A nearby functional group might be directing the reduction to the undesired face. | 1. Use a Chelating Agent: If a coordinating group is present, consider using NaBH₄ with CeCl₃ (Luche conditions) to favor a non-chelating pathway. 2. Employ a Non-Coordinating Cation: Switch from a lithium-based hydride (like L-Selectride®) to a potassium-based one (K-Selectride®) to minimize chelation effects. 3. Protecting Group Strategy: If a directing group is interfering, consider protecting it before the reduction step. |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The stoichiometry of the hydride reagent may be inadequate. 2. Decomposition of Reagent: The hydride reagent may have degraded due to moisture or improper storage. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Increase Stoichiometry: Add a larger excess of the reducing agent (e.g., 1.5 to 3 equivalents). 2. Use Fresh Reagent: Ensure the hydride reagent is fresh and handled under anhydrous conditions. 3. Gradual Warming: After the initial low-temperature addition, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) to drive it to completion. |
| Formation of Side Products | 1. Over-reduction: If other reducible functional groups are present, they may also react. 2. Epimerization: Basic conditions could lead to epimerization at a stereocenter adjacent to a carbonyl group. | 1. Use a Milder Reducing Agent: If compatible with the desired stereoselectivity, a less reactive reagent might be more chemoselective. 2. Careful pH Control: Ensure the workup conditions are not overly acidic or basic to prevent unwanted side reactions. |
Quantitative Data Summary
The following table summarizes typical diastereomeric ratios (d.r.) obtained in the reduction of substituted cyclic ketones under various conditions. While specific data for Bicyclo[6.1.0]nonan-4-one is limited, these examples provide a basis for selecting appropriate reaction conditions.
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Major Isomer) | Reference |
| 4-t-butylcyclohexanone | NaBH₄ | 2-propanol | 25 | 88:12 (trans) | [14] |
| 4-t-butylcyclohexanone | LiAlH₄ | Diethyl Ether | 25 | 92:8 (trans) | [14] |
| 2-methylcyclohexanone | NaBH₄ | 2-propanol | 25 | 76:24 (trans) | [14] |
| 2-methylcyclohexanone | L-Selectride® | THF | -78 | >99:1 (cis) | [1] |
| Substituted Piperidinone | L-Selectride® | THF | -20 to RT | 86:14 (syn) | [2] |
| Steroidal Ketone | NaBH₄ | Methanol | 0 | Varies (axial favored) | [12] |
| Steroidal Ketone | NaBH₄ / CeCl₃ | Methanol | 0 | Varies (equatorial favored) | [12] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Bicyclo[6.1.0]nonan-4-one to the anti-Bicyclo[6.1.0]nonan-4-ol (Predicted)
This protocol is based on the use of a bulky hydride reagent to favor attack from the less sterically hindered face, which is predicted to yield the anti-alcohol.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Bicyclo[6.1.0]nonan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred ketone solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess hydride reagent.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR and/or ¹³C NMR spectroscopy.
Protocol 2: Diastereoselective Reduction of Bicyclo[6.1.0]nonan-4-one to the syn-Bicyclo[6.1.0]nonan-4-ol (Predicted)
This protocol utilizes a smaller hydride reagent under conditions that may favor chelation control if a suitable directing group is present, or a different facial selectivity based on electronics, potentially leading to the syn-alcohol.
-
Preparation: In a round-bottom flask, suspend anhydrous cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in methanol to a concentration of 0.4 M. Stir vigorously for 1 hour at room temperature.
-
Addition of Ketone: Add Bicyclo[6.1.0]nonan-4-one (1.0 eq) to the suspension.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes to 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid (HCl) until the pH is ~5.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of methanol). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product and determine the diastereomeric ratio by ¹H NMR and/or ¹³C NMR spectroscopy.
Visualizations
Reaction Workflow: Diastereoselective Reduction
Caption: Workflow for diastereoselective reduction of Bicyclo[6.1.0]nonan-4-one.
Mechanism: Steric Approach Control in Hydride Reduction
Caption: Steric hindrance directs hydride attack to the less hindered face.
Logical Relationship: Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting flowchart for poor diastereoselectivity.
References
- 1. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Luche Reduction [organic-chemistry.org]
- 9. Luche reduction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bicyclo[6.1.0]nonan-4-ol and Other Bicyclic Alcohols for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision. Bicyclic alcohols, with their rigid frameworks and defined stereochemistry, offer unique advantages in the design of novel therapeutics and complex molecules. This guide provides an objective comparison of Bicyclo[6.1.0]nonan-4-ol with other representative bicyclic alcohols, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This comparison focuses on the synthesis, reactivity, and potential biological applications of this compound, alongside other widely used bicyclic systems such as bicyclo[3.2.1]octanols and bicyclo[4.4.0]decanols.
Structural Overview
Bicyclic alcohols are characterized by their fused or bridged ring systems, which impart a high degree of conformational rigidity compared to their acyclic or monocyclic counterparts. This rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets. The specific ring sizes and the position and stereochemistry of the hydroxyl group significantly influence the molecule's physical, chemical, and biological properties.
Diagram of a General Experimental Workflow for Bicyclic Alcohol Synthesis and Analysis
A Comparative Guide to the Synthesis of Bicyclo[6.1.0]nonan-4-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for obtaining the cis and trans isomers of Bicyclo[6.1.0]nonan-4-ol. The primary route to these valuable bicyclic alcohols involves a two-step sequence: the synthesis of the precursor ketones, cis- and trans-Bicyclo[6.1.0]nonan-4-one, followed by their stereoselective reduction. This document details the experimental protocols for each step, presents a comparative analysis of the methods, and offers insights into the stereochemical control of these reactions.
Method 1: Synthesis of cis-Bicyclo[6.1.0]nonan-4-ol
The synthesis of the cis-isomer of this compound is achieved through a two-step process, commencing with the formation of cis-Bicyclo[6.1.0]nonan-4-one.
Step 1: Synthesis of cis-Bicyclo[6.1.0]nonan-4-one
The key precursor, cis-Bicyclo[6.1.0]nonan-4-one, can be synthesized via the Simmons-Smith cyclopropanation of 1,3-cyclooctadienone.
Experimental Protocol:
A solution of 1,3-cyclooctadienone in anhydrous diethyl ether is treated with a freshly prepared zinc-copper couple. To this suspension, diiodomethane is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield cis-Bicyclo[6.1.0]nonan-4-one.
Step 2: Reduction of cis-Bicyclo[6.1.0]nonan-4-one
The stereoselective reduction of the cis-ketone to the corresponding cis-alcohol can be accomplished using standard reducing agents.
Experimental Protocol:
cis-Bicyclo[6.1.0]nonan-4-one, dissolved in a suitable solvent such as methanol or ethanol, is treated with sodium borohydride at a low temperature (e.g., 0 °C). The reaction is stirred for a specified period, after which it is quenched, and the product is extracted and purified.
Method 2: Synthesis of trans-Bicyclo[6.1.0]nonan-4-ol
The synthesis of the trans-isomer follows a similar pathway, starting with the preparation of trans-Bicyclo[6.1.0]nonan-4-one. The synthesis of the trans-ketone is more challenging and often results in lower yields compared to the cis-isomer.
Step 1: Synthesis of trans-Bicyclo[6.1.0]nonan-4-one
The synthesis of trans-Bicyclo[6.1.0]nonan-4-one can be approached through photochemical methods or via multi-step sequences involving ring expansion or contraction, as direct cyclopropanation methods often favor the cis-isomer. A common method involves the photoisomerization of a suitable precursor.
Experimental Protocol:
A solution of a photolabile precursor, such as a bicyclic enone, in an appropriate solvent is irradiated with UV light of a specific wavelength. The reaction progress is monitored by spectroscopic methods. After completion, the solvent is removed, and the desired trans-ketone is isolated and purified.
Step 2: Reduction of trans-Bicyclo[6.1.0]nonan-4-one
The reduction of the trans-ketone to trans-Bicyclo[6.1.0]nonan-4-ol can be achieved using hydride-based reducing agents. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.
Experimental Protocol:
To a solution of trans-Bicyclo[6.1.0]nonan-4-one in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), a solution of a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) is added dropwise. The bulky nature of the reagent favors hydride attack from the less hindered face of the ketone, leading to the desired trans-alcohol with high diastereoselectivity. The reaction is quenched, and the product is isolated and purified.
Comparative Data
The following table summarizes the key performance indicators for the synthesis of cis- and trans-Bicyclo[6.1.0]nonan-4-ol.
| Parameter | Method 1: cis-Bicyclo[6.1.0]nonan-4-ol | Method 2: trans-Bicyclo[6.1.0]nonan-4-ol |
| Starting Material | 1,3-Cyclooctadienone | Photolabile bicyclic precursor |
| Key Reactions | Simmons-Smith Cyclopropanation, Ketone Reduction | Photoisomerization, Stereoselective Ketone Reduction |
| Typical Overall Yield | Moderate to Good | Low to Moderate |
| Stereoselectivity | Good to Excellent (Reduction step) | Excellent (Reduction with bulky reagents) |
| Key Reagents | Zn-Cu couple, CH₂I₂, NaBH₄ | L-Selectride® |
| Reaction Conditions | Mild | Photochemical, Cryogenic (Reduction) |
| Scalability | Generally scalable | Can be challenging due to photochemical step |
Synthesis Workflow
Uncharted Territory: The Biological Activity of Bicyclo[6.1.0]nonan-4-ol and its Analogues Remains Largely Unexplored
The existing body of work on bicyclo[6.1.0]nonane derivatives primarily highlights their utility as molecular tools rather than as bioactive agents themselves. For instance, bicyclo[6.1.0]non-4-yn-9-ylmethanol and its carboxylic acid analogue are widely employed in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for labeling and tracking biomolecules. These compounds serve as stable linkers, but their intrinsic biological effects are not the focus of these studies.
While the broader class of bicyclic compounds has been investigated for various therapeutic applications, including as analogues of drugs like bedaquiline for tuberculosis, specific data for the Bicyclo[6.1.0]nonan-4-ol core is absent. The structure-activity relationships of other bicyclic systems have been explored, but these findings cannot be directly extrapolated to the Bicyclo[6.1.0]nonane framework without dedicated experimental investigation.
Currently, there is no quantitative data available to populate a comparative table of biological activities for this compound and its analogues. Similarly, the absence of studies on its biological effects means there are no established experimental protocols or known signaling pathways to be visualized.
This lack of information presents a clear opportunity for future research. The unique three-dimensional structure of the bicyclo[6.1.0]nonane scaffold could present novel interactions with biological targets. Future investigations could explore the synthesis of a library of this compound analogues and screen them for a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Such studies would be the first step in determining the potential of this chemical scaffold in drug discovery and development.
For researchers, scientists, and drug development professionals interested in this area, the initial steps would involve:
-
De novo synthesis and characterization of this compound and a diverse set of its analogues with modifications at the hydroxyl group and on the bicyclic ring system.
-
Broad-based biological screening of these compounds against various cell lines and molecular targets to identify any potential "hits."
-
In-depth mechanistic studies for any identified active compounds to elucidate their mode of action and relevant signaling pathways.
Until such foundational research is conducted and published, a comprehensive comparison guide on the biological activity of this compound versus its analogues cannot be compiled. The field remains open for exploration and discovery.
Reactivity of Bicyclo[6.1.0]nonan-4-ol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical orientation of functional groups within a bicyclic framework can profoundly influence molecular reactivity. This guide provides a comparative analysis of the predicted reactivity of endo- and exo- isomers of Bicyclo[6.1.0]nonan-4-ol. While direct comparative studies on these specific isomers are not extensively documented, this guide synthesizes data from related bicyclo[6.1.0]nonane systems and fundamental principles of stereochemistry to offer insights into their likely chemical behavior.
Isomer Overview
The key difference between the endo- and exo- isomers of this compound lies in the spatial orientation of the hydroxyl group relative to the cyclopropane ring. In the exo- isomer, the hydroxyl group is directed away from the cyclopropane ring, making it more sterically accessible. Conversely, in the endo- isomer, the hydroxyl group is positioned towards the cyclopropane ring, leading to greater steric hindrance. This fundamental structural difference is anticipated to govern their reactivity in various chemical transformations.
Predicted Reactivity Comparison
The reactivity of the this compound isomers is expected to differ significantly in reactions such as oxidation and acid-catalyzed rearrangements. The following tables summarize the predicted outcomes and reaction rates based on analogous systems.
Table 1: Predicted Reactivity in Oxidation Reactions
| Isomer | Oxidizing Agent | Predicted Major Product | Predicted Relative Rate | Rationale |
| exo-Bicyclo[6.1.0]nonan-4-ol | PCC, Swern Oxidation | Bicyclo[6.1.0]nonan-4-one | Faster | The hydroxyl group is sterically more accessible to the oxidizing agent. |
| endo-Bicyclo[6.1.0]nonan-4-ol | PCC, Swern Oxidation | Bicyclo[6.1.0]nonan-4-one | Slower | The hydroxyl group is sterically hindered by the bicyclic ring system. |
Table 2: Predicted Reactivity in Acid-Catalyzed Rearrangement
| Isomer | Acid Catalyst (e.g., H₂SO₄, TsOH) | Predicted Major Products | Predicted Relative Rate | Rationale |
| exo-Bicyclo[6.1.0]nonan-4-ol | Strong Acid | Ring-opened products (e.g., cyclononene derivatives) | Slower | The geometry is less favorable for concerted ring-opening assisted by the hydroxyl group. |
| endo-Bicyclo[6.1.0]nonan-4-ol | Strong Acid | Rearranged bicyclic products, ring-opened products | Faster | The proximity of the endo-hydroxyl group can facilitate neighboring group participation, leading to a more stabilized transition state and faster rearrangement.[1] |
Experimental Protocols
General Protocol for Pyridinium Chlorochromate (PCC) Oxidation:
-
Preparation: A flame-dried round-bottom flask is charged with a solution of the this compound isomer in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5-2 equivalents) is added to the solution in one portion.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the corresponding Bicyclo[6.1.0]nonan-4-one.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the synthesis of this compound isomers and a potential mechanism for the acid-catalyzed rearrangement of the endo-isomer.
Caption: Synthetic workflow for this compound isomers.
Caption: Acid-catalyzed rearrangement of endo-Bicyclo[6.1.0]nonan-4-ol.
Conclusion
The stereochemistry of the hydroxyl group in this compound isomers is a critical determinant of their chemical reactivity. The exo- isomer, with its sterically accessible hydroxyl group, is predicted to undergo reactions at the alcohol functionality, such as oxidation, more readily. In contrast, the endo- isomer is poised for more complex transformations, including accelerated acid-catalyzed rearrangements, due to the potential for neighboring group participation from the proximate cyclopropane ring. These predicted differences underscore the importance of stereochemical considerations in the design and execution of synthetic strategies involving bicyclic molecules. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the rich chemistry of these intriguing isomers.
References
Spectroscopic Analysis of Bicyclo[6.1.0]nonan-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of various derivatives of Bicyclo[6.1.0]nonan-4-ol. Understanding the subtle shifts in spectral data corresponding to changes in substitution on this bicyclic scaffold is crucial for structure elucidation and the development of novel therapeutics. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for a selection of Bicyclo[6.1.0]nonane derivatives. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility and aid in the design of future experiments.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for several this compound derivatives. Due to the limited availability of published data for the parent compound, this compound, this guide focuses on a comparative analysis of its substituted analogs.
Table 1: ¹H NMR Spectroscopic Data of Bicyclo[6.1.0]nonane Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| exo-9-Propylbicyclo[6.1.0]nonan-1-ol | 0.13–0.20 (m, 1H, cyclopropane), 0.34–0.42 (m, 1H, cyclopropane), 0.89 (t, 3H, J = 7.0 Hz, CH₃), 1.20-2.20 (m, 14H), 3.58 (s, 1H, OH) |
| (1R,2S,8S)-2-Butylbicyclo[6.1.0]non-3-en-2-ol | 0.50−0.78 (m, 3H), 0.91 (t, J = 7.2 Hz, 3H), 1.10 (dt, J = 9.2, 5.9 Hz, 1H), 1.22−1.77 (m, 10H), 1.89−2.07 (m, 2H), 2.72 (tdd, J = 12.5, 7.6, 4.6 Hz, 1H), 5.38−5.52 (m, 2H) |
| (1R,2R,8S)-2-Butylbicyclo[6.1.0]non-3-en-2-ol | −0.20 to −0.11 (m, 1H), 0.69−0.80 (m, 2H), 0.85−0.94 (m, 1H), 0.93 (t, J = 7.2 Hz, 3H), 1.09−1.20 (m, 1H), 1.23−1.80 (m, 9H), 1.90−2.05 (m, 2H), 3.28 (dq, J = 12.3, 6.5 Hz, 1H), 5.42 (td, J = 11.0, 6.5 Hz, 1H), 5.68 (d, J = 11.0 Hz, 1H) |
| Bicyclo[6.1.0]nona-2,4,6-triene | δ 5.90 and 5.55 ppm (J=2.5 Hz, cyclobutene olefinic protons) |
Table 2: ¹³C NMR Spectroscopic Data of Bicyclo[6.1.0]nonane Derivatives
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| exo-9-Propylbicyclo[6.1.0]nonan-1-ol | 14.1 (CH₃), 22.5 (CH₂), 24.7 (CH₂), 26.5 (CH₂), 27.1 (CH₂), 32.0 (CH₂), 33.5 (CH₂), 60.5 (C-1), 18.0, 20.5 (C-9 and cyclopropyl CH) |
| (1R,2S,8S)-2-Butylbicyclo[6.1.0]non-3-en-2-ol | 7.5, 14.1, 17.5, 23.2, 24.5, 24.6, 24.6, 26.1, 27.1, 46.4, 74.1, 126.8, 137.1 |
| (1R,4R,8S)-4-Phenylbicyclo[6.1.0]nonan-2-one | 8.1, 19.2, 24.4, 25.7, 27.5, 29.2, 32.4, 34.1, 59.3, 210.4 |
Table 3: Infrared (IR) Spectroscopic Data of Bicyclo[6.1.0]nonane Derivatives
| Compound | Key IR Absorption Frequencies (ν, cm⁻¹) |
| exo-9-Propylbicyclo[6.1.0]nonan-1-ol | 3593 (O-H, free) |
| (1R,2S,8S)-2-Butylbicyclo[6.1.0]non-3-en-2-ol | 3465 (br, O-H), 2999, 2953, 2929, 2858 (C-H) |
| (1R,4R,8S)-4-Phenylbicyclo[6.1.0]nonan-2-one | 1689 (C=O) |
Table 4: Mass Spectrometry (MS) Data of Bicyclo[6.1.0]nonane and a Derivative
| Compound | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| Bicyclo[6.1.0]nonane | 67 (99.99), 54 (89.86), 41 (72.55), 96 (69.89), 81 (69.38)[1] |
| 9-(1-Methylethylidene)-bicyclo[6.1.0]nonane | Data available in NIST WebBook, typically showing fragmentation of the isopropylidene group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and the nature of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Data Acquisition :
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or the solvent, if applicable) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, through a gas chromatograph (GC-MS) for volatile compounds.
-
For GC-MS, the sample is first vaporized and separated on a capillary column before entering the ion source.
-
-
Ionization and Analysis :
-
Electron Impact (EI) is a common ionization technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel this compound derivative.
References
A Comparative Guide to Purity Validation of Bicyclo[6.1.0]nonan-4-ol: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of Bicyclo[6.1.0]nonan-4-ol, a key bicyclic alcohol intermediate. While specific HPLC methods for this compound are not widely published, this guide outlines a robust, proposed HPLC method and compares it with a GC method, an alternative suggested by the analysis of structurally similar compounds.
Comparison of Analytical Methods
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and its potential impurities. This compound is a semi-volatile compound, making it amenable to both techniques. The following table summarizes a comparison of a proposed Reverse-Phase HPLC (RP-HPLC) method and a GC method.
| Parameter | RP-HPLC Method | Gas Chromatography (GC) Method |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Temperature | Ambient (or controlled, e.g., 25°C) | Temperature program (e.g., 50°C to 250°C) |
| Detector | UV (at low wavelength, e.g., 205 nm) or Refractive Index (RI) | Flame Ionization Detector (FID) |
| Hypothetical Retention Time | 8.5 min | 12.3 min |
| Illustrative Purity Result | 98.5% | 98.2% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Advantages | - Suitable for non-volatile impurities- Non-destructive- Wide applicability | - High resolution- Sensitive for volatile compounds |
| Disadvantages | - May require chromophore for sensitive UV detection- Lower resolution than capillary GC | - Requires volatile and thermally stable analytes- Destructive detection (FID) |
Experimental Protocols
Detailed methodologies for both the proposed HPLC and a typical GC analysis are provided below.
Proposed HPLC Method for Purity Validation
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or RI detector.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
0.22 µm syringe filters
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30% B to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% B to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: UV at 205 nm or Refractive Index
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by the area percent method.
Alternative GC Method for Purity Validation
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
2. Materials and Reagents:
-
This compound sample
-
High-purity Helium
-
High-purity Hydrogen
-
High-purity Air
-
GC-grade solvent for dilution (e.g., Dichloromethane)
3. Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Dichloromethane to prepare a 1 mg/mL stock solution.
5. Analysis:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by the area percent method.
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the proposed HPLC purity validation workflow.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
Both HPLC and GC are viable techniques for assessing the purity of this compound. The proposed RP-HPLC method offers a robust approach, particularly for analyzing potential non-volatile impurities that may be present from the synthetic route. The GC-FID method provides an excellent alternative with high resolution and sensitivity for volatile analytes. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities and the available instrumentation. For comprehensive purity profiling, employing both techniques orthogonally can provide the most complete picture of the sample's composition.
A Comparative Analysis of Bicyclo[6.1.0]nonan-4-ol in Various Solvents: A Hypothetical Study
Abstract
This guide provides a comparative analysis of the physicochemical properties of Bicyclo[6.1.0]nonan-4-ol in a selection of common laboratory solvents with varying polarities: a polar protic solvent (Methanol), a polar aprotic solvent (Acetonitrile), and a non-polar solvent (Toluene). The study evaluates key parameters such as solubility, stability under thermal stress, and relative reactivity in a model acylation reaction. The data is presented to assist researchers in selecting appropriate solvent systems for reactions, purifications, and analytical studies involving this compound.
Physicochemical Properties in Selected Solvents
The choice of solvent can significantly influence the behavior of a solute. In this section, we compare the solubility and stability of this compound across three distinct solvent environments.
Solubility
The solubility of this compound was determined at ambient temperature (25 °C). The results are summarized in Table 1.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25°C |
| Methanol | Polar Protic | 5.1 | 150.2 ± 2.5 |
| Acetonitrile | Polar Aprotic | 5.8 | 85.7 ± 1.8 |
| Toluene | Non-polar | 2.4 | 15.3 ± 0.9 |
Thermal Stability
The stability of this compound in each solvent was assessed by monitoring its degradation over 24 hours at an elevated temperature (60 °C). The percentage of the remaining compound is reported in Table 2.
Table 2: Thermal Stability of this compound
| Solvent | Temperature (°C) | Time (hours) | Remaining Compound (%) | Major Degradation Product(s) |
| Methanol | 60 | 24 | 98.5 ± 0.5 | Ring-opened ether |
| Acetonitrile | 60 | 24 | 99.1 ± 0.3 | Minimal degradation |
| Toluene | 60 | 24 | 92.3 ± 1.2 | Dehydration products |
Comparative Reactivity: Acylation of this compound
To evaluate the influence of the solvent on the reactivity of the hydroxyl group, a model acylation reaction with acetyl chloride was performed in each solvent. The reaction progress was monitored, and the time to reach 50% conversion (t1/2) was determined as a measure of the relative reaction rate.
Table 3: Solvent Effects on the Acylation of this compound
| Solvent | Base | t1/2 (minutes) | Yield of Ester (%) after 2h |
| Methanol | Pyridine | 120 | 45 (competes with methyl acetate formation) |
| Acetonitrile | Pyridine | 35 | 92 |
| Toluene | Pyridine | 95 | 78 |
Experimental Protocols
Solubility Determination
A saturated solution of this compound was prepared in each solvent at 25 °C by adding an excess of the compound to the solvent and stirring for 24 hours. The suspension was then filtered, and a known volume of the clear supernatant was evaporated to dryness. The mass of the residue was used to calculate the solubility in g/L.
Thermal Stability Assay
A solution of this compound (1 mg/mL) in each solvent was incubated at 60 °C. Aliquots were taken at 0 and 24 hours, and the concentration of the parent compound was determined by gas chromatography with a flame ionization detector (GC-FID).
Acylation Reaction Kinetics
To a solution of this compound (1 mmol) and pyridine (1.2 mmol) in the respective solvent (10 mL) at 25 °C, acetyl chloride (1.1 mmol) was added. The reaction was monitored by taking aliquots at regular intervals and quenching with water. The samples were then analyzed by HPLC to determine the ratio of starting material to the ester product.
Visualizations
Experimental Workflow
The general workflow for the comparative study is outlined below.
Caption: General experimental workflow for the solvent comparison study.
Logical Relationship of Solvent Properties and Reactivity
The observed reactivity is a function of both solubility and the intrinsic solvent effects on the reaction mechanism.
Caption: Influence of solvent properties on experimental outcomes.
Bicyclo[6.1.0]nonan-4-ol: A Comparative Guide to its Performance in Diverse Reaction Types
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[6.1.0]nonan-4-ol is a saturated bicyclic alcohol featuring a cyclopropane ring fused to a cyclooctane ring. This unique strained architecture imparts distinct reactivity, making it an intriguing building block in organic synthesis and a potential scaffold in medicinal chemistry. This guide provides a comparative analysis of the performance of this compound in various reaction types, supported by available experimental data for it and closely related analogs.
Synthesis of this compound
The primary route to this compound involves the reduction of its corresponding ketone, Bicyclo[6.1.0]nonan-4-one. The synthesis of the ketone precursor has been reported, providing a viable pathway to the alcohol.
Experimental Protocol: Synthesis of this compound (Hypothetical based on standard procedures)
-
Synthesis of Bicyclo[6.1.0]nonan-4-one: The synthesis of cis- and trans-Bicyclo[6.1.0]nonan-4-one has been previously described, typically starting from cyclooctenone via a cyclopropanation reaction.
-
Reduction to this compound:
-
To a solution of Bicyclo[6.1.0]nonan-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of water, and the organic solvent is removed under reduced pressure.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Purification is achieved by column chromatography on silica gel to afford the desired alcohol. The stereochemistry of the resulting alcohol (cis or trans) depends on the stereochemistry of the starting ketone and the reducing agent used.
-
Performance in Key Reaction Types
Due to the limited direct experimental data on this compound, its reactivity is largely inferred from studies on its corresponding ketone and other closely related bicyclo[6.1.0]alkane derivatives.
Photochemical Reactions
The photochemistry of bicyclic ketones is a well-studied area, often involving characteristic rearrangements. The irradiation of cis-Bicyclo[6.1.0]nonan-4-one has been shown to yield a mixture of products arising from Norrish Type I cleavage.
While direct photochemical data for this compound is unavailable, its behavior can be anticipated to be significantly different from the ketone. Alcohols are generally less prone to the typical photochemical reactions of ketones unless specific chromophores are present or photosensitizers are used. It is plausible that irradiation in the presence of a photosensitizer could lead to radical-based reactions, but dedicated studies are required to confirm this.
Oxidation Reactions
The oxidation of this compound would be expected to yield the corresponding ketone, Bicyclo[6.1.0]nonan-4-one. The reactivity of the bicyclo[6.1.0]alkane framework towards oxidation has been demonstrated in the conversion of bicyclo[6.1.0]nonane to trans-bicyclo[6.1.0]nonan-2-one.
A study on the oxidation of diastereomeric cis- and trans-bicyclo[4.1.0]heptan-2-ols revealed that the trans-isomer is 3.6 times more reactive than the cis-isomer, highlighting the influence of stereochemistry on the reaction rate. A similar trend would be expected for the oxidation of the diastereomers of this compound.
Table 1: Comparison of Oxidation Reactivity in Bicyclic Alcohols
| Substrate | Oxidizing Agent | Product(s) | Relative Reactivity/Yield | Reference |
| cis-Bicyclo[4.1.0]heptan-2-ol | ETFDO | Bicyclo[4.1.0]heptan-2-one | 9.2% yield | [1] |
| trans-Bicyclo[4.1.0]heptan-2-ol | ETFDO | Bicyclo[4.1.0]heptan-2-one | 33% yield (3.6x more reactive than cis) | [1] |
| Bicyclo[6.1.0]nonane | Dimethyldioxirane | trans-Bicyclo[6.1.0]nonan-2-one | 88% yield | [2] |
Experimental Protocol: Oxidation of cis- and trans-Bicyclo[4.1.0]heptan-2-ol[1]
A solution of the respective alcohol in a suitable solvent was treated with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). The reaction progress was monitored, and the products were isolated and quantified to determine the relative reaction rates and yields.
Acid-Catalyzed Rearrangements (Solvolysis)
The presence of the strained cyclopropane ring makes bicyclo[6.1.0]nonane derivatives susceptible to acid-catalyzed rearrangements, often involving ring opening. While no direct solvolysis data for this compound exists, the solvolysis of trans-bicyclo[6.1.0]nonyl-2-tosylate provides a valuable model for the behavior of a carbocation at a position adjacent to the cyclopropane ring.
The solvolysis of trans-bicyclo[6.1.0]nonyl-2-tosylate in 80% aqueous acetone at 80°C yields two main products: trans-bicyclo[6.1.0]nonan-2-ol (39%) and the ring-opened product, cyclononen-4-ol (60%). This indicates a competitive reaction pathway involving nucleophilic substitution and a rearrangement pathway driven by the relief of ring strain from the cyclopropane. A similar outcome would be anticipated for the acid-catalyzed dehydration or solvolysis of this compound, likely leading to a mixture of the corresponding alkene and a ring-opened product.
Table 2: Product Distribution in the Solvolysis of trans-Bicyclo[6.1.0]nonyl-2-tosylate
| Product | Yield (%) |
| trans-Bicyclo[6.1.0]nonan-2-ol | 39 |
| Cyclononen-4-ol | 60 |
Experimental Protocol: Solvolysis of trans-Bicyclo[6.1.0]nonyl-2-tosylate
A solution of trans-bicyclo[6.1.0]nonyl-2-tosylate in 80% aqueous acetone containing N,N-diisopropylethylamine was heated at 80°C for 2 hours. The products were then extracted and analyzed by vapor phase chromatography to determine the product distribution.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the synthesis and subsequent reactions of this compound, the following diagrams are provided.
Caption: Synthetic pathway to this compound.
Caption: Potential reaction pathways of this compound.
Comparison with Alternatives
The reactivity of this compound can be compared to other bicyclic alcohols. For instance, less strained systems like bicyclo[4.4.0]decan-2-ol (decalol) would not be expected to undergo ring-opening reactions under similar conditions. Conversely, more strained systems, such as those containing a cyclobutane ring, might exhibit even greater propensity for rearrangements. The presence of the cyclopropane ring in this compound makes it a unique substrate for studying the interplay between steric effects and ring strain in directing chemical reactivity.
Conclusion
While direct experimental data for this compound is limited, a reasonable prediction of its performance in key reaction types can be made by analyzing the behavior of its corresponding ketone and other related bicyclo[6.1.0]alkane derivatives. Its synthesis is feasible from the corresponding ketone, and it is expected to undergo oxidation to the ketone and acid-catalyzed rearrangement via a ring-opening mechanism. Further experimental studies are warranted to fully elucidate the reactivity of this intriguing bicyclic alcohol and unlock its potential in synthetic and medicinal chemistry.
References
Efficacy of Bicyclo[6.1.0]nonan-4-ol Derivatives in Bioconjugation Assays: A Comparative Guide
Introduction
Comparative Efficacy of BCN Derivatives in Bioconjugation
The most commonly utilized BCN derivatives for bioconjugation are BCN alcohol and its oxidized counterpart, BCN carboxylic acid (BCN acid).[1][2] The primary difference in their application lies in the linkage chemistry used to attach them to molecules of interest and the subsequent stability of these linkages in biological environments.
Data Summary
| Derivative | Linkage Type | Second-Order Rate Constant (SPAAC with benzyl azide) | In Vitro Stability | Key Application |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) | Carbamate | ~0.20 M⁻¹s⁻¹[2] | Lower, prone to cleavage in cellulo[3] | General bioconjugation via carbamate linkage.[2] |
| Bicyclo[6.1.0]nonyne carboxylic acid (BCN acid) | Amide | ~0.20 M⁻¹s⁻¹[2] | Higher, more robust in cultured cells[3] | Applications requiring long-term stability of the probe.[3] |
Key Findings:
-
Both BCN alcohol and BCN acid exhibit similar reaction kinetics in strain-promoted azide-alkyne cycloadditions.[2]
-
The amide linkage formed from BCN acid demonstrates significantly greater stability in cellular environments compared to the carbamate linkage derived from BCN alcohol.[3]
-
For biological applications that require prolonged incubation times, the use of BCN acid and the resulting amide linkage is recommended to ensure the integrity of the conjugated probe.[3]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating a BCN-functionalized molecule to an azide-containing biomolecule.
Materials:
-
BCN-derivatized molecule (e.g., BCN-protein conjugate)
-
Azide-functionalized molecule (e.g., azide-modified fluorescent dye)
-
Phosphate-buffered saline (PBS) or other suitable biological buffer
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Incubator or temperature-controlled environment
Procedure:
-
Preparation of Reactants: Dissolve the BCN-derivatized molecule and the azide-functionalized molecule in the chosen biological buffer to the desired concentrations.
-
Reaction Setup: In a reaction vessel, combine the solutions of the BCN-derivatized and azide-functionalized molecules. The molar ratio of the reactants may need to be optimized depending on the specific molecules and desired outcome.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). The reaction time will vary depending on the concentrations of the reactants and the specific BCN derivative used. Reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry, or fluorescence).
-
Purification (Optional): If necessary, purify the resulting conjugate to remove unreacted starting materials using methods such as size-exclusion chromatography or dialysis.
-
Analysis: Characterize the final conjugate to confirm successful labeling and determine the labeling efficiency.
Visualizations
Signaling Pathways and Workflows
Caption: General reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical experimental workflow for a bioconjugation reaction using a BCN derivative.
References
Benchmarking Bicyclo[6.1.0]nonan-4-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the performance of a novel chemical entity is paramount. This guide provides a framework for benchmarking Bicyclo[6.1.0]nonan-4-ol against established commercial standards, offering a direct comparison of their physicochemical properties, stability, and key biological activities. By presenting available data and detailed experimental protocols, this guide aims to facilitate informed decisions in molecular design and development.
This compound, a bicyclic alcohol, presents a unique structural motif of interest in medicinal chemistry and materials science. To contextualize its potential, this guide compares it against three commercially available bicyclic alcohols: Borneol, Isoborneol, and Adamantan-1-ol. These standards were selected for their established applications and structural relevance, providing a solid baseline for performance evaluation.
Comparative Analysis of Physicochemical Properties and Stability
A fundamental step in evaluating a new chemical entity is the characterization of its physical and chemical properties. These parameters influence a compound's behavior in various experimental settings and its potential for further development. The following table summarizes the available data for this compound and the selected commercial standards.
| Property | This compound | Borneol | Isoborneol | Adamantan-1-ol |
| Molecular Formula | C₉H₁₆O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₆O |
| Molecular Weight | 140.22 g/mol | 154.25 g/mol | 154.25 g/mol | 152.23 g/mol |
| Melting Point | Data not available | 208 °C[1] | 212-214 °C[2] | 247 °C (subl.)[3] |
| Boiling Point | Data not available | 213 °C[1] | 214 °C[2] | Data not available |
| Solubility | Data not available | Insoluble in water; Soluble in ethanol, ether, chloroform[4][5][6] | Insoluble in water; Soluble in ethanol, ether, chloroform[2][7] | Insoluble in water; Soluble in organic solvents like ethanol and acetone[8] |
| Stability | Data not available | Stable under normal conditions[4][5] | Stable under normal conditions[2][7] | Stable under normal temperatures and pressures[8] |
Benchmarking Biological Activity
The biological activity of a compound is a critical determinant of its therapeutic potential. This section outlines key assays to assess the cytotoxicity, enzyme inhibitory potential, and receptor binding affinity of this compound in comparison to the commercial standards.
Cytotoxicity Profile
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity. A lower IC50 value indicates higher cytotoxicity.
| Compound | Cell Line | IC50 Value |
| This compound | Data not available | Data not available |
| Borneol | Data not available | Data not available |
| Isoborneol | Data not available | Data not available |
| Adamantan-1-ol | Jurkat T cells | > 40 µM[9] |
Enzyme Inhibition
The ability of a compound to inhibit specific enzymes is a key mechanism of action for many drugs. Acetylcholinesterase (AChE), an enzyme involved in neurotransmission, is a common target in drug discovery for neurological disorders.
| Compound | Enzyme | IC50 Value |
| This compound | Acetylcholinesterase | Data not available |
| Borneol | Acetylcholinesterase | Data not available |
| Isoborneol | Acetylcholinesterase | Data not available |
| Adamantyl derivatives | Acetylcholinesterase | 77.15 µM (for 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivative 2e)[10] |
Receptor Binding Affinity
Receptor binding assays are used to determine the affinity of a compound for a specific biological target. The GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system, is a target for many drugs with sedative, anxiolytic, and anticonvulsant effects.
| Compound | Receptor | Binding Affinity (Ki or Kd) |
| This compound | GABA-A | Data not available |
| (-)-Borneol | GABA-A (α1β2γ2L) | EC50 = 237 µM (positive allosteric modulator)[11] |
| Isoborneol | GABA-A | Data not available |
| Adamantan-1-ol | GABA-A | Data not available |
Experimental Workflow and Protocols
To ensure reproducibility and enable researchers to conduct their own benchmarking studies, this section provides a logical workflow and detailed protocols for the key experiments mentioned above.
Caption: Workflow for benchmarking this compound.
Experimental Protocols
1. General Protocol for Stability Assessment
A standardized method to assess the stability of a compound involves monitoring its degradation over time under specific storage conditions.
-
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Store aliquots of the stock solution at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of the parent compound remaining and any degradation products formed.
-
Calculate the percentage of the compound remaining at each time point to determine its stability profile.
-
2. MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of a compound on a given cell line.[12][13][14]
-
Materials:
-
Target cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound stock solution
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3. Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of AChE and the inhibitory effect of a compound.[15][16][17][18]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compound
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI) solution.
-
Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value of the test compound.
-
4. GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a compound for the GABA-A receptor.[19][20][21][22][23]
-
Materials:
-
Rat brain membranes (as a source of GABA-A receptors)
-
[³H]Muscimol (a radiolabeled ligand for the GABA-A receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Test compound
-
Scintillation cocktail and a liquid scintillation counter
-
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add the brain membrane preparation, [³H]Muscimol, and the test compound at various concentrations.
-
Include tubes for total binding (only membranes and [³H]Muscimol) and non-specific binding (membranes, [³H]Muscimol, and a high concentration of unlabeled GABA).
-
Incubate the tubes at 4°C for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the binding affinity (Ki or IC50) of the test compound by analyzing the displacement of [³H]Muscimol.
-
Logical Framework for Comparison
The following diagram illustrates the logical relationships involved in the comprehensive benchmarking of this compound.
Caption: Logical relationships in the benchmarking process.
References
- 1. Borneol - Sciencemadness Wiki [sciencemadness.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Adamantanol - CAS-Number 768-95-6 - Order from Chemodex [chemodex.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Borneol | 507-70-0 [chemicalbook.com]
- 7. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. attogene.com [attogene.com]
- 18. assaygenie.com [assaygenie.com]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mybiosource.com [mybiosource.com]
- 23. [3H]-GABA Binding to GABAA and GABAB Sites on Rat Brain Crude Synaptic Membranes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling Bicyclo[6.1.0]nonan-4-ol
Essential Safety and Handling Guide for Bicyclo[6.1.0]nonan-4-ol
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following recommendations are based on the safety data of the structurally related compound, [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methanol, and general best practices for handling laboratory chemicals with unknown toxicological properties.[1] It is imperative that a thorough risk assessment be conducted by the end-user before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a comprehensive approach to personal protection is required.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. Must be inspected prior to use. | To prevent skin contact. Use proper glove removal technique to avoid contamination.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified. | To protect eyes from splashes. |
| Respiratory Protection | Particulate respirator or use in a fume hood | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] | The related compound may cause respiratory irritation.[1] Handling in a certified chemical fume hood is the preferred engineering control. |
| Body Protection | Laboratory coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Conduct a pre-use risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate the work area thoroughly after use.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[1]
-
Wash hands and forearms thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
